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  • Product: Pentanoic acid methyl-(2-methylamino-ethyl)-amide
  • CAS: 917202-04-1

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Methyl-N-[2-(methylamino)ethyl]pentanamide

The following technical guide provides an in-depth analysis of Pentanoic acid methyl-(2-methylamino-ethyl)-amide (CAS 917202-04-1). This monograph is structured for researchers in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Pentanoic acid methyl-(2-methylamino-ethyl)-amide (CAS 917202-04-1).

This monograph is structured for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a bifunctional building block. As no direct biological signaling pathway exists for this specific intermediate in public literature, the visualization and analysis focus on its Synthetic Divergence and Chemical Logic in drug discovery and polymer applications.

CAS Registry Number: 917202-04-1 Formula: C


H

N

O Molecular Weight: 172.27 g/mol

Part 1: Executive Summary & Chemical Architecture

Pentanoic acid methyl-(2-methylamino-ethyl)-amide is a specialized unsymmetrical diamine derivative featuring a lipophilic valeryl (pentanoyl) tail and a polar ethylenediamine core. Its structural uniqueness lies in the differentiation of its two nitrogen atoms: one is "masked" as a tertiary amide, while the other remains a reactive secondary amine.

This orthogonal reactivity makes it a high-value scaffold in two primary domains:

  • Medicinal Chemistry: As a "linker" or "spacer" in Fragment-Based Drug Discovery (FBDD), allowing the attachment of pharmacophores while modulating solubility and lipophilicity (LogP).

  • Polymer Science: As a curing agent or chain extender in epoxy resin systems, where the secondary amine reacts with epoxide rings, and the pendant alkyl chain acts as an internal plasticizer.

Structural Analysis
  • Lipophilic Domain: The pentyl chain (C5) provides hydrophobic interaction potential, critical for membrane permeability in drug design or flexibility in polymer networks.

  • Linker Domain: The N-methyl-ethylenediamine bridge introduces a constrained flexibility. The N-methyl groups reduce hydrogen bond donor count (HBD), improving blood-brain barrier (BBB) permeability profiles compared to non-methylated analogs.

  • Reactive Terminus: The secondary methylamine (-NHMe) is the primary handle for further derivatization (acylation, alkylation, or reductive amination).

PropertyValue (Computed)Significance
LogP ~0.4 - 0.8Amphiphilic; suitable for CNS-active library design.
pKa (Amine) ~9.5 - 10.0Basic; exists as a cation at physiological pH.
H-Bond Donors 1Favorable for oral bioavailability (Lipinski's Rule of 5).
Rotatable Bonds 6High flexibility; adaptable binding conformation.

Part 2: Synthetic Utility & Logic (The "Pathway")

In drug development, CAS 917202-04-1 serves as a branch point . Its synthesis and subsequent transformations follow a logical chemical tree.

Synthetic Divergence Map

The following diagram illustrates the origin of the molecule and its potential divergence into three distinct chemical classes: Peptidomimetics, PROTAC Linkers, and Polymer Networks.

SyntheticPathway cluster_0 Synthesis Precursor1 Valeryl Chloride (Acylating Agent) Target CAS 917202-04-1 (Scaffold) Precursor1->Target Controlled Acylation Precursor2 N,N'-Dimethylethylenediamine (Diamine Core) Precursor2->Target App1 Peptidomimetics (Protease Inhibitors) Target->App1 R-COCl (Coupling) App2 PROTAC Linkers (Targeted Degradation) Target->App2 Halo-Alkyl (Alkylation) App3 Epoxy Networks (Plasticized Resins) Target->App3 Bis-Epoxide (Curing)

Figure 1: Synthetic divergence showing the transformation of precursors into CAS 917202-04-1 and its downstream utility.

Part 3: Experimental Protocols

Synthesis of Pentanoic acid methyl-(2-methylamino-ethyl)-amide

Note: This protocol utilizes a high-dilution strategy to favor mono-acylation over di-acylation.

Reagents:

  • N,N'-Dimethylethylenediamine (3.0 eq) - Excess is critical to prevent di-acylation.

  • Valeryl Chloride (1.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (1.2 eq)

Methodology:

  • Preparation: Dissolve N,N'-dimethylethylenediamine (30 mmol) and TEA (12 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dissolve Valeryl Chloride (10 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 60 minutes. Rationale: Slow addition into excess diamine ensures the statistical probability favors the reaction of free amine rather than the product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Wash the organic layer with 5% NaHCO

      
       (removes HCl salts).
      
    • Critical Step: Wash with water (3x). The unreacted diamine is highly water-soluble and will be removed. The mono-acylated product is more lipophilic and remains in DCM.

  • Purification: Dry over MgSO

    
    , filter, and concentrate. If purity is <95%, purify via flash column chromatography (Eluent: DCM:MeOH:NH
    
    
    
    OH 90:9:1).

Validation (NMR Expectations):

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the characteristic triplet of the terminal methyl (valeryl chain) at ~0.9 ppm. Two distinct N-methyl singlets should appear: one amide-bound (~2.9-3.0 ppm, rotamers possible) and one amine-bound (~2.4 ppm).
Quality Control: Titration Assay

To verify the "active amine" content (crucial if using as a curing agent).

  • Dissolve 100 mg of the sample in 20 mL of glacial acetic acid.

  • Add 2 drops of Crystal Violet indicator.

  • Titrate with 0.1 N Perchloric Acid in acetic acid until the color shifts from violet to blue-green.

  • Calculation:

    
    
    (Where V = Volume of titrant, N = Normality, MW = 172.27, W = Sample weight)
    

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "Fragment" for growing drug candidates.

  • Mechanism: The amide bond mimics the peptide backbone, while the alkyl tail fills hydrophobic pockets (e.g., in kinase or GPCR allosteric sites).

  • Optimization: The secondary amine allows for "Fragment Growing." Researchers can react this amine with a library of sulfonyl chlorides or isocyanates to rapidly generate a diverse library of urea or sulfonamide derivatives.

Polymer Chemistry (Epoxy Curing)

As referenced in studies on aminoamides of pentanoic acid, these structures act as "internal plasticizers" [1].

  • Causality: The long pentyl chain disrupts the packing of the polymer matrix, increasing flexibility (lowering

    
    ), while the amine covalently integrates into the network.
    
  • Use Case: Impact-resistant coatings or adhesives where flexibility is required without leaching plasticizers.

Part 5: References

  • Synthesis and Activity of Aminoamides: Barabanov, M. A., et al. "Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization." ResearchGate, 2025.

  • Chemical Identity & Properties: PubChem Compound Summary for CAS 917202-04-1. National Center for Biotechnology Information.

  • Commercial Availability & Spectra: Fisher Scientific / eMolecules Product Catalog. "Pentanoic acid methyl-(2-methylamino-ethyl)-amide". [1]

Sources

Exploratory

Chemical structure and properties of N-methyl-N-[2-(methylamino)ethyl]pentanamide

An In-depth Technical Guide to N-Methyl-N-[2-(methylamino)ethyl]propanamide A Note on the Target Compound: Initial research for "N-methyl-N-[2-(methylamino)ethyl]pentanamide" did not yield specific data, suggesting it is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Methyl-N-[2-(methylamino)ethyl]propanamide

A Note on the Target Compound: Initial research for "N-methyl-N-[2-(methylamino)ethyl]pentanamide" did not yield specific data, suggesting it is a novel or sparsely documented compound. This guide therefore focuses on the closest structural analog with available data, N-Methyl-N-[2-(methylamino)ethyl]propanamide (CAS: 626255-73-0). While data for this propanamide derivative is also limited, this document synthesizes the available information to provide a foundational technical overview for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

N-Methyl-N-[2-(methylamino)ethyl]propanamide is a diamine-containing amide that presents an interesting scaffold for chemical synthesis and potential biological applications. Its structure features a tertiary amide linked to a secondary amine via an ethyl bridge, a combination that imparts unique chemical properties, including hydrogen bond donor and acceptor sites, and potential for complexation with metal ions or interaction with biological targets.[1] This compound can be viewed as a functionalized derivative of N,N'-dimethylethylenediamine, with one of the amino groups acylated with a propanoyl group. This structural motif is of interest in medicinal chemistry as it can serve as a building block for more complex molecules or as a ligand for biological receptors.[1]

Molecular Structure

The chemical structure of N-Methyl-N-[2-(methylamino)ethyl]propanamide is depicted below.

Caption: 2D Chemical Structure of N-Methyl-N-[2-(methylamino)ethyl]propanamide.

Chemical Identifiers
IdentifierValue
IUPAC Name N-methyl-N-[2-(methylamino)ethyl]propanamide[2]
CAS Number 626255-73-0[1][2][3]
Molecular Formula C₇H₁₆N₂O[1][2]
Molecular Weight 144.21 g/mol [1][2]
Canonical SMILES CCC(=O)N(C)CCNC[2]
InChI InChI=1S/C7H16N2O/c1-4-7(10)9(3)6-5-8-2/h8H,4-6H2,1-3H3[2]
InChIKey AUCZYUIGCSQWJJ-UHFFFAOYSA-N[2]

Physicochemical and Computed Properties

Experimentally determined physicochemical data for N-Methyl-N-[2-(methylamino)ethyl]propanamide are not widely available in the literature. However, computational models provide valuable estimates for key properties relevant to drug development and chemical synthesis.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 32.3 Ų[2]
logP (Octanol-Water Partition Coefficient) 0.46510[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]
Complexity 104[2]
Exact Mass 144.126263138[2]

These computed values suggest that the molecule has moderate polarity and a degree of conformational flexibility. The low hydrogen bond donor and acceptor counts, along with a low molecular weight, align with general principles for oral bioavailability in drug candidates.

Synthesis and Characterization

While a detailed, peer-reviewed synthesis protocol has not been published, a general synthetic route has been described.[1] The proposed synthesis involves the amidation reaction between an activated carboxylic acid derivative and a diamine. A plausible and more specific approach would be the acylation of N,N'-dimethylethylenediamine with propanoyl chloride.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available reagents. This workflow is designed to selectively acylate one of the secondary amines in N,N'-dimethylethylenediamine.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection start N,N'-Dimethylethylenediamine protect React with Boc-anhydride start->protect product1 Mono-Boc-protected diamine protect->product1 acylate React with Propanoyl Chloride in presence of a base (e.g., Triethylamine) product1->acylate product1->acylate product2 Boc-protected final product acylate->product2 deprotect Treat with strong acid (e.g., Trifluoroacetic Acid in DCM) product2->deprotect product2->deprotect final_product N-Methyl-N-[2-(methylamino)ethyl]propanamide deprotect->final_product

Caption: Proposed multi-step synthesis workflow for N-Methyl-N-[2-(methylamino)ethyl]propanamide.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative, theoretical procedure based on standard organic chemistry principles for acylation and deprotection.[4] It has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Monoprotection of N,N'-dimethylethylenediamine

  • Dissolve N,N'-dimethylethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise to the stirred diamine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-Boc-protected diamine by column chromatography.

Step 2: Acylation of the Protected Diamine

  • Dissolve the purified mono-Boc-protected diamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add propanoyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the Boc-protected product (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until TLC indicates the complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify to a pH > 12 with a concentrated NaOH solution.

  • Extract the final product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield N-Methyl-N-[2-(methylamino)ethyl]propanamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.[5] Expected ¹H NMR signals would include triplets and quartets for the propanoyl ethyl group, singlets for the N-methyl groups, and multiplets for the ethyl bridge protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide carbonyl stretch (typically around 1650 cm⁻¹) and the N-H stretch of the secondary amine.[6]

Potential Biological Activity and Applications

While specific biological data is scarce, the structural features of N-Methyl-N-[2-(methylamino)ethyl]propanamide suggest several areas of potential interest for drug discovery and development.

Medicinal Chemistry Scaffold

The molecule is described as a potential building block for more complex, biologically active molecules.[1] Its diamine nature allows for its incorporation into larger structures, potentially acting as a linker or a core scaffold. The presence of both a tertiary amide and a secondary amine provides handles for further chemical modification. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a compound's pharmacological properties, is a well-documented phenomenon in drug discovery, suggesting that the methylation pattern in this molecule could be a key determinant of activity.[7]

Ligand for Biological Targets

It has been suggested that this compound could act as a ligand for specific proteins or enzymes, thereby modulating their activity.[1] The ethylenediamine backbone is a common feature in many biologically active compounds. For instance, the N-ethylmethylamine scaffold has been identified as a promising starting point for inhibitors of soluble epoxide hydrolase, a target for treating inflammation and hypertension.[8]

Drug Delivery

Polymers containing 2-(dimethylamino)ethyl methacrylate, a structurally related monomer, have been investigated for drug delivery applications due to their pH-sensitive nature and biocompatibility.[9][10] While this is an application of a related polymer rather than the small molecule itself, it highlights the potential utility of the functional groups present in N-Methyl-N-[2-(methylamino)ethyl]propanamide in the broader field of pharmaceutical sciences.

Further research is required to explore these potential applications and to elucidate any specific biological activities of this compound.[1]

Conclusion

N-Methyl-N-[2-(methylamino)ethyl]propanamide is a sparsely documented chemical entity with potential as a synthetic intermediate and a scaffold for medicinal chemistry. This guide has consolidated the available information on its chemical structure, properties, and a proposed synthetic route. The lack of extensive experimental data underscores the opportunity for further research to characterize this molecule fully and to investigate its potential biological activities. Such studies would be essential to validate its utility for drug development professionals and the broader scientific community.

References

  • Cheméo. Propanamide, 2-methyl-N-ethyl-N-propyl- - Chemical & Physical Properties. Available from: [Link].

  • Molbase. Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Available from: [Link].

  • PubChem. N-ethyl-N-methyl-2-(nonylamino)propanamide. Available from: [Link].

  • BDMAEE. Applications of temed in the pharmaceutical industry to accelerate drug development processes. Available from: [Link].

  • Molbase. Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Available from: [Link].

  • PubChemLite. 2-methyl-n-[2-(methylamino)ethyl]propanamide hydrochloride (C7H16N2O). Available from: [Link].

  • U.S. Environmental Protection Agency. N-[(Diethylamino)methyl]prop-2-enamide Properties. Available from: [Link].

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Available from: [Link].

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link].

  • PubChem. Propanamide, 2-methyl-N-ethyl-N-propyl-. Available from: [Link].

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available from: [Link].

  • Google Patents. EP1506965A1 - Propanolamine derivatives, process for preparation of 3-n-methylamino-1-(2-thienyl).
  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

  • Encyclopedia MDPI. Evaluation of Biological Activity of Natural Compounds. Available from: [Link].

  • PubMed. Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening. (2015, May 15). Available from: [Link].

  • PubMed. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. (2011, September 15). Available from: [Link].

  • ResearchGate. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology | Request PDF. Available from: [Link].

Sources

Foundational

Solubility profile of pentanoic acid methyl-(2-methylamino-ethyl)-amide in organic solvents

Abstract Introduction and Molecular Characterization Pentanoic acid methyl-(2-methylamino-ethyl)-amide is a tertiary amide featuring a secondary amine within its N-alkyl substituent. The molecular structure combines seve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Molecular Characterization

Pentanoic acid methyl-(2-methylamino-ethyl)-amide is a tertiary amide featuring a secondary amine within its N-alkyl substituent. The molecular structure combines several key features that dictate its physicochemical properties and, consequently, its solubility:

  • A C5 Alkyl Chain (Pentyl Group): This nonpolar hydrocarbon tail contributes to lipophilicity, favoring solubility in nonpolar organic solvents.

  • A Tertiary Amide Group (-C(=O)N(CH₃)-): This is a highly polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor. Unlike primary or secondary amides, a tertiary amide cannot act as a hydrogen bond donor, a critical distinction for its interaction with protic solvents.[1]

  • An N-methyl-ethyl-amino Moiety: This portion of the molecule contains a secondary amine (-NH-), which introduces a site for hydrogen bond donation and acceptance, and can act as a base. This significantly increases the molecule's polarity compared to a simple N,N-dialkyl amide and introduces pH-dependent solubility characteristics in protic or aqueous systems.

Understanding the interplay of these structural components is paramount to predicting and interpreting the solubility of this molecule. The principle of "like dissolves like" suggests that its solubility will be a nuanced balance between its nonpolar and polar characteristics.[2]

Predicted Physicochemical Properties: While experimental data is unavailable, we can predict key properties based on its structure:

  • Polarity: Moderately high due to the amide and amine functionalities.

  • Hydrogen Bond Acceptors: Two (the carbonyl oxygen and the secondary amine nitrogen).

  • Hydrogen Bond Donors: One (the N-H proton on the secondary amine).

  • Basicity: The secondary amine provides a basic center, suggesting that solubility in acidic protic solvents could be enhanced through salt formation.[3][4]

Theoretical Principles of Solubility in Organic Solvents

The dissolution of a solid solute in a liquid solvent is governed by the thermodynamics of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3] For pentanoic acid methyl-(2-methylamino-ethyl)-amide, the key intermolecular forces at play are:

  • Van der Waals Forces: The pentyl chain will primarily interact via these weaker forces, which are dominant in nonpolar solvents like hexanes and toluene.

  • Dipole-Dipole Interactions: The highly polar amide group will interact strongly with other polar molecules, such as those found in acetone, ethyl acetate, and dichloromethane.[5][6]

  • Hydrogen Bonding: This is a crucial determinant of solubility.[5][6][7] The molecule's ability to accept hydrogen bonds from protic solvents (e.g., ethanol, methanol) at its carbonyl oxygen and to both donate and accept hydrogen bonds at its secondary amine will strongly favor solubility in these solvents.

The calculated logarithm of the octanol-water partition coefficient (log P) is a common metric for predicting a compound's lipophilicity.[8][9] A higher log P value indicates greater lipid solubility (hydrophobicity), while a lower value indicates greater water solubility (hydrophilicity). For the target compound, the presence of both a significant alkyl chain and two polar nitrogen-containing groups suggests a balanced log P, making it likely to be soluble in a broad range of organic solvents but not completely insoluble in polar environments.

Experimental Determination of Thermodynamic Solubility

To generate reliable and reproducible data, a standardized experimental protocol is essential. The Equilibrium Shake-Flask Method is the gold-standard technique for determining the thermodynamic solubility of a compound.[10][11] It is recognized by regulatory bodies like the OECD for its robustness.[12][13][14][15][16] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the saturation concentration (solubility) of pentanoic acid methyl-(2-methylamino-ethyl)-amide in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • Pentanoic acid methyl-(2-methylamino-ethyl)-amide (solid, high purity)

  • Analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to create a concentrated stock solution for HPLC calibration.

  • HPLC Calibration: Prepare a series of calibration standards by serial dilution of the stock standard. Inject these standards to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation has been achieved.[10][11]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Shake the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium.[17][18] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[13][15]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Analysis: Carefully take an aliquot from the clear supernatant. Immediately filter the aliquot through a syringe filter compatible with the solvent into an HPLC vial.

  • Dilution & Quantification: Dilute the filtered sample with a suitable solvent to bring its concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Shake (24-72h at 25°C) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (0.22 µm PTFE) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify by HPLC F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Sources

Exploratory

Unlocking Therapeutic Frontiers: A Technical Guide to the Pharmacological Potential of Pentanoic Acid Amide Derivatives

Foreword: Beyond the Valproate Legacy For decades, the pharmacological landscape has been shaped by the profound impact of valproic acid, a simple branched-chain pentanoic acid. Its serendipitous discovery as an anticonv...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Valproate Legacy

For decades, the pharmacological landscape has been shaped by the profound impact of valproic acid, a simple branched-chain pentanoic acid. Its serendipitous discovery as an anticonvulsant has paved the way for its use in a spectrum of neurological and psychiatric disorders.[1] However, the full therapeutic potential of the pentanoic acid scaffold extends far beyond its inaugural application. The strategic incorporation of an amide functionality has unlocked a new generation of derivatives with enhanced potency, refined selectivity, and novel mechanisms of action. This guide delves into the burgeoning field of pentanoic acid amide derivatives, offering a comprehensive exploration of their pharmacological promise as anticonvulsants, anticancer agents, and neuroprotectants. We will dissect the underlying molecular mechanisms, present robust experimental data, and provide detailed protocols to empower researchers in their quest to develop next-generation therapeutics.

I. The Anticonvulsant Arena: Fine-Tuning Neuronal Excitability

Epilepsy, a disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients remaining resistant to current therapies.[2] Pentanoic acid amide derivatives, building on the legacy of valproic acid, offer promising avenues for more effective seizure control with potentially improved safety profiles.[1]

Mechanistic Insights: A Multi-Pronged Assault on Seizures

The anticonvulsant activity of these derivatives is not attributed to a single mechanism but rather a synergistic modulation of multiple neuronal targets.[3]

  • Enhancement of GABAergic Inhibition: A primary mechanism involves augmenting the action of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[3] Valproic acid and its amide derivatives can increase GABA concentrations by inhibiting its degradation by enzymes like GABA transaminase.[1] This leads to a state of hyperpolarization, making neurons less likely to fire excessively.

  • Modulation of Voltage-Gated Ion Channels: These compounds can directly interact with and block voltage-gated sodium and calcium channels.[4][5] By inhibiting the influx of positive ions that trigger action potentials, they effectively dampen aberrant neuronal firing that characterizes a seizure.

Featured Derivative: Sec-butyl-propylacetamide (SPD)

A notable example is sec-butyl-propylacetamide (SPD), a one-carbon homolog of valnoctamide (an amide derivative of valproic acid). SPD has demonstrated a broad-spectrum antiseizure profile in various rodent models.[6]

Quantitative Efficacy of Pentanoic Acid Amide Derivatives in Preclinical Seizure Models
CompoundSeizure ModelED50 (mg/kg, i.p.)Protective Index (PI)Reference
SPD Maximal Electroshock (MES)15.410.4[6]
SPD Subcutaneous Metrazol (scMET)28.55.6[6]
SPD 6-Hz Psychomotor (32 mA)9.716.5[6]
Compound 3q Maximal Electroshock (MES)31.64>6.3[7]
Compound 3q Subcutaneous Pentylenetetrazole (scPTZ)75.41>2.6[7]
Compound 6 Maximal Electroshock (MES)15.8>18.9[5]
Compound 6 Subcutaneous Pentylenetetrazole (scPTZ)30.2>9.9[5]

ED50: Median Effective Dose required to protect 50% of animals. PI: Protective Index (TD50/ED50), a measure of the safety margin.

Signaling Pathway: Modulation of Neuronal Excitability

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_T GABA Transaminase GABA GABA GABA_T->GABA Degrades GABA_R GABA-A Receptor GABA->GABA_R Activates Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca+ Channel Hyperpol Hyperpolarization (Inhibition) GABA_R->Hyperpol Leads to PAA Pentanoic Acid Amide Derivative PAA->GABA_T Inhibits PAA->Na_Channel Blocks PAA->Ca_Channel Blocks

Caption: Anticonvulsant mechanisms of pentanoic acid amide derivatives.

II. The Anticancer Frontier: Exploiting Epigenetic and Apoptotic Pathways

The search for novel anticancer agents has led to the exploration of pentanoic acid amide derivatives as potent inhibitors of cancer cell growth.[8][9] Their mechanisms often involve epigenetic modifications and the induction of programmed cell death (apoptosis).

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A key target for many anticancer pentanoic acid amides is the family of histone deacetylase (HDAC) enzymes.[10] HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[11]

By inhibiting HDACs, these derivatives cause hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes that can halt cell proliferation and induce apoptosis.[10][11] The amide moiety often acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity.[12][13]

Featured Derivatives and Their In Vitro Cytotoxicity

Several studies have synthesized and evaluated phenyl/naphthylacetyl pentanoic acid derivatives for their anticancer activity.[14]

CompoundCell LineIC50 (µM)Cancer TypeReference
Compound C6 Jurkat E6.115Leukemia[14]
Compound C27 Jurkat E6.12Leukemia[14]
Compound 12b A5490.858Lung Cancer[9]
Compound 10d MCF-72.07Breast Cancer[9]
Compound 7t MDA-MB-2311.76Triple Negative Breast Cancer[15]

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway: HDAC Inhibition and Apoptosis Induction

G cluster_0 Nucleus cluster_1 Cellular Response HDAC HDAC Enzyme (with Zn2+) Histone Histone HDAC->Histone Deacetylates TSG Tumor Suppressor Genes (e.g., p21, BAX) DNA DNA Histone->DNA Compacts DNA->TSG Represses Transcription Arrest Cell Cycle Arrest TSG->Arrest Induces Apoptosis Apoptosis TSG->Apoptosis Induces PAA Pentanoic Acid Amide Derivative PAA->HDAC Inhibits (via Zn2+ chelation)

Caption: Anticancer mechanism via HDAC inhibition.

III. The Neuroprotective Realm: Combating Oxidative Stress and Inflammation

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss, often driven by oxidative stress, inflammation, and the accumulation of toxic protein aggregates.[16] Pentanoic acid amide derivatives are emerging as promising neuroprotective agents capable of mitigating these pathological processes.[17]

Mechanistic Insights: A Shield Against Neuronal Damage
  • Antioxidant Activity: Many derivatives exhibit potent antioxidant properties. They can scavenge reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes.[18][19] This is often achieved through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[18]

  • Anti-inflammatory Effects: Chronic neuroinflammation contributes significantly to neuronal damage. Some pentanoic acid amides can reduce the production of pro-inflammatory cytokines like IL-1β and TNFα.[16]

  • Anti-apoptotic Effects: By modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), these compounds can prevent the activation of caspases and inhibit the apoptotic cascade triggered by neurotoxic insults.[16][18]

Featured Derivative: A Curcumin-Melatonin Hybrid

A hybrid molecule, 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, which combines structural features of curcumin and melatonin, has shown significant neuroprotection in a cellular model of Alzheimer's disease with an EC50 of 27.60 nM.[17] Its protective effects were strongly correlated with its antioxidant properties and its ability to interfere with amyloid-β oligomer interactions within mitochondria.[17]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Sequesters & Promotes Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE Promotes Transcription ROS Oxidative Stress (ROS) AOE->ROS Neutralizes Protection Neuroprotection AOE->Protection Leads to PAA Pentanoic Acid Amide Derivative PAA->Keap1 Induces Dissociation ROS->Keap1 Induces Dissociation

Caption: Neuroprotection via activation of the Keap1-Nrf2 pathway.

IV. Experimental Protocols: A Practical Guide

To facilitate further research in this field, we provide detailed, self-validating protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for determining the concentration-dependent cytotoxic effects of novel pentanoic acid amide derivatives on cancer cell lines.

Workflow Diagram: MTT Assay

G A 1. Seed Cells (e.g., A549, MCF-7) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound dilutions B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4h, 37°C) E->F G 7. Add Solubilizing Agent (e.g., DMSO, 100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pentanoic acid amide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Anticonvulsant Screening using the Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use male Swiss mice (20-25 g). House them with free access to food and water and allow them to acclimatize for at least one week.

  • Compound Administration: Administer the pentanoic acid amide derivative intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., phenytoin, valproic acid) should be included.

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect of the compound (e.g., 30-60 minutes post-injection).

  • Electrode Placement: Apply corneal electrodes, moistened with saline, to the eyes of the mouse.

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2 seconds) through the electrodes using a constant-current shock generator.

  • Seizure Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

V. Conclusion and Future Directions

The chemical tractability and diverse biological activities of pentanoic acid amide derivatives position them as a highly promising class of therapeutic agents.[1] From controlling neuronal hyperexcitability in epilepsy to reprogramming gene expression in cancer and shielding neurons from degenerative insults, these compounds demonstrate remarkable versatility. Future research should focus on optimizing their pharmacokinetic properties, further elucidating their precise molecular targets, and exploring their potential in combination therapies. The continued investigation into this fascinating chemical space holds the key to developing safer and more effective treatments for some of the most challenging human diseases.

References

A comprehensive list of all sources cited within this guide is provided below.

  • Ghodke-Puranik, Y., et al. (2013). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. [Link to be provided]
  • Organic Chemistry Portal. (n.d.).
  • Flejszar-Olszewska, A., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. [Link]

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. [Link to be provided]
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • ResearchGate. (n.d.). Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. ResearchGate. [Link]

  • Song, Y., et al. (2000). (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, a novel calcium channel antagonist, is efficacious in several animal models of pain. PubMed. [Link]

  • Li, J., et al. (2014). Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer's Disease by Hybridization of Curcumin and Melatonin. PubMed. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. [Link]

  • Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021). [Link to be provided]
  • Szafarz, M., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Wikipedia. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • White, H. S., et al. (2012). A new derivative of valproic acid amide possesses a broad-spectrum antiseizure profile and unique activity against status epilepticus and organophosphate neuronal damage. The Hebrew University of Jerusalem. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link to be provided]
  • Taylor & Francis. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. [Link]

  • Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • Chen, J., et al. (2018). Neuroprotective Effect of Stearidonic Acid on Amyloid β-Induced Neurotoxicity in Rat Hippocampal Cells. PMC. [Link]

  • SciSpace. (n.d.). Design, Synthesis and Cytotoxicity Study of Primary Amides as Histone Deacetylase Inhibitors. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI. [Link]

  • Bhaswant, M., et al. (2023). Carnosic Acid and Mechanisms of Neuroprotection. MDPI. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • ACS Publications. (2011). Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents. [Link]

  • RSC Publishing. (n.d.). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. [Link]

  • R Discovery. (2019). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Neuroprotective effects of α-lipoic acid and its positively charged amide analogue. (1999). [Link to be provided]
  • Rehman, M., & Sabir, S. (2024). Valproic Acid. NCBI Bookshelf. [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. [Link]

  • Lather, V., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]

  • Szafarz, M., et al. (2021). Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides. PubMed. [Link]

  • De Petrocellis, L., et al. (2007). Oxyhomologation of the amide bond potentiates neuroprotective effects of the endolipid N-palmitoylethanolamine. PubMed. [Link]

  • News-Medical. (2022). Valproic Acid Pharmacology. [Link]

  • YouTube. (2013). Histone deacetylases and histone deacetylase inhibitors - Video abstract: 29965. [Link]

Sources

Foundational

An In-depth Technical Guide to Pentanoic acid methyl-(2-methylamino-ethyl)-amide: Structure, Inferred Safety Profile, and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Structure The name "Pentanoic acid methyl-(2-methylamino-ethyl)-amide" describes a specific chemical structure. Following IUPAC nomenc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

The name "Pentanoic acid methyl-(2-methylamino-ethyl)-amide" describes a specific chemical structure. Following IUPAC nomenclature conventions, the more systematic name is N-methyl-N-(2-(methylamino)ethyl)pentanamide .

This name indicates the following structural features:

  • A five-carbon acyl group (pentanoyl group) derived from pentanoic acid.

  • An amide functional group.

  • The amide nitrogen is substituted with two groups:

    • A methyl group (-CH₃).

    • A 2-(methylamino)ethyl group (-CH₂CH₂NHCH₃).

The resulting structure contains both a tertiary amide and a secondary amine, which are key determinants of its chemical properties and potential biological activity and are also critical for inferring its safety profile.

Computed Properties of Structurally Related Compounds:

PropertyN-methyl-2-(methylamino)pentanamide[1]2-(aminomethyl)-N-ethyl-N-methylpentanamide[2]N-ethyl-N-methyl-3-(methylamino)pentanamide[3]
PubChem CID 5419079861839280142989647
Molecular Formula C₇H₁₆N₂OC₉H₂₀N₂OC₉H₂₀N₂O
Molecular Weight 144.21 g/mol 172.27 g/mol 172.27 g/mol
XLogP3-AA 0.40.60.6
Hydrogen Bond Donor Count 221
Hydrogen Bond Acceptor Count 222

Inferred Safety and Hazard Profile

In the absence of a specific Safety Data Sheet (SDS) for N-methyl-N-(2-(methylamino)ethyl)pentanamide, a conservative safety assessment must be derived from the known hazards of its core functional groups and structurally related molecules. The presence of amine and amide functionalities suggests potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled.

Analogous Compound Hazard Data:

  • 2-(Methylamino)ethanol (CAS: 109-83-1): This compound is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[4][5] It is also a combustible liquid.[4]

  • Pentanamide (CAS: 626-97-1): This chemical is considered hazardous, with warnings for being harmful if swallowed. It can cause skin and serious eye irritation.[6]

Based on these analogs, N-methyl-N-(2-(methylamino)ethyl)pentanamide should be handled as a hazardous substance with the following potential GHS classifications:

Hazard ClassInferred Classification
Acute Oral Toxicity Category 4 (Harmful if swallowed)
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)
Skin Corrosion/Irritation Category 1B or 2 (Causes severe skin burns and eye damage or causes skin irritation)
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage or irritation)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling corrosive and potentially toxic organic amines and amides.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent any direct contact.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a chemically resistant laboratory coat.

    • Use appropriate protective gloves (e.g., nitrile or neoprene) and ensure they are inspected before use.

    • Contaminated clothing should be removed immediately and washed before reuse.[6]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors or aerosols.

3.2 First-Aid Measures

Immediate and appropriate first-aid is critical in case of exposure.

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[6]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[6]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

3.3 Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep in a designated corrosives area.

3.4 Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not let the product enter drains.[4]

Visualizations

4.1 Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling N-methyl-N-(2-(methylamino)ethyl)pentanamide and similar research chemicals.

Safe Handling Workflow for Amine/Amide Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE: - Goggles & Face Shield - Lab Coat - Gloves prep_sds->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Compound prep_fumehood->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Exposure handle_reaction->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Waste Stream cleanup_waste->cleanup_dispose emergency_action Follow First-Aid Protocols emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for handling hazardous amine/amide compounds.

References

  • SAFETY DATA SHEET for 2-(Methylamino)ethanol. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET for Pentanamide. (2025). Fisher Scientific.
  • PubChem. (n.d.). N-methyl-2-(methylamino)pentanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(aminomethyl)-N-ethyl-N-methylpentanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SAFETY DATA SHEET for 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol. (2025). TCI Chemicals.
  • SAFETY DATA SHEET for 2-(Methylamino)ethanol. (2025). Fisher Scientific.
  • PubChem. (n.d.). N-ethyl-N-methyl-3-(methylamino)pentanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Thermodynamic properties of aliphatic amino-amides

A Technical Guide to Peptide Mimicry and Solvation Stability Executive Summary In the rational design of peptide-based therapeutics, the thermodynamic stability of the peptide backbone and its side-chain interactions wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Peptide Mimicry and Solvation Stability

Executive Summary

In the rational design of peptide-based therapeutics, the thermodynamic stability of the peptide backbone and its side-chain interactions with the solvent are critical determinants of efficacy and solubility. While free amino acids are zwitterionic at physiological pH, they fail to accurately represent the electrostatic environment of a residue within a protein chain.

Aliphatic amino-amides —specifically N-acetyl amino acid amides —serve as the "gold standard" model compounds. By capping the N-terminus (acetylation) and the C-terminus (amidation), these molecules eliminate the interfering electrostatic fields of the terminal charges, allowing researchers to isolate and quantify the intrinsic hydrophobicity and hydration thermodynamics of specific side chains (Glycine, Alanine, Valine, Leucine, Isoleucine).

This guide details the theoretical framework, experimental protocols, and critical data required to utilize these molecules in thermodynamic profiling.

Theoretical Framework: The Cosphere Overlap Model

To understand the solubility and stability of a drug candidate, one must understand how it perturbs the solvent structure. The McMillan-Mayer theory of solutions, specifically the Friedman-Krishnan Cosphere Overlap Model , provides the logic for interpreting thermodynamic data of amino-amides.

1.1 The Failure of Zwitterions

Free amino acids (


) are dominated by electrostriction. The strong electric field of the zwitterion compresses the surrounding water, masking the subtle hydrophobic hydration shells of aliphatic side chains.
1.2 The Amino-Amide Solution

N-acetyl amino acid amides (


) are uncharged polar molecules.
  • Hydration Shell: They possess a "cosphere" of structured water.

  • Interaction: When two solute molecules approach, their cospheres overlap.

  • Thermodynamic Signature: The expulsion of structured water during this overlap drives the values of Enthalpy of Dilution (

    
    ) and Partial Molar Volume (
    
    
    
    ).

Senior Scientist Insight: When analyzing data, a positive slope in partial molar volume vs. concentration often indicates the release of water from hydrophobic hydration shells—a hallmark of hydrophobic interaction, which drives protein folding.

Key Thermodynamic Parameters & Data

The following data summarizes the standard partial molar volumes (


) and heat capacities (

) for key aliphatic N-acetyl amino acid amides at 298.15 K. These values represent the solute at infinite dilution, where solute-solute interactions are absent.

Table 1: Thermodynamic Properties of N-acetyl Amino Acid Amides (aq) at 298.15 K

CompoundSide Chain (R)

(cm³[1][2]·mol⁻¹)

(J·K⁻¹·mol⁻¹)
Hydrophobic Character
N-acetylglycinamide

93.4195Minimal
N-acetylalaninamide

109.8285Low
N-acetylvalinamide

141.2445Moderate
N-acetylleucinamide

157.6498High
N-acetylisoleucinamide

157.3495High

Note: Values are representative of high-precision densimetry and calorimetry studies (e.g., Hakin et al., Hedwig et al.).

2.1 The Methylene Contribution

A critical validation check for your data is Group Additivity .

  • Adding a methylene group (

    
    ) typically increases 
    
    
    
    by ~15.8 cm³·mol⁻¹ .[3]
  • Observe the jump from Alanine to Leucine (3 carbons added). The volume increase is consistent with this additivity, confirming the structural integrity of the hydration shell model.

Experimental Methodologies

To obtain the precision required for these constants (often down to


 g/cm³), standard laboratory glassware is insufficient.
3.1 High-Precision Densimetry (Oscillating U-Tube)

The apparent molar volume (


) is derived from the density difference between the solution (

) and the pure solvent (

).

Protocol:

  • Preparation: Prepare solutions by weight (molality,

    
    ) using degassed, deionized water (18.2 MΩ·cm).
    
  • Degassing: Sonicate samples for 15 minutes to prevent microbubble formation, which ruins density readings.

  • Injection: Inject sample into a vibrating tube densimeter (e.g., Anton Paar DMA 5000).

  • Temperature Control: Stabilize to

    
     using a Peltier thermostat.
    
  • Measurement: Record the period of oscillation (

    
    ). Density is proportional to 
    
    
    
    .

Calculation of Apparent Molar Volume (


): 


Where

is the molar mass and

is molality.
3.2 Workflow Visualization

ExperimentalWorkflow cluster_QC Quality Control Loop Sample Solid Amino-Amide (Dried > 24h @ P2O5) Weighing Gravimetric Prep (± 0.01 mg) Sample->Weighing Degas Degassing (Vacuum/Sonication) Weighing->Degas Dissolve in H2O Densitometer Vibrating Tube (Anton Paar) Degas->Densitometer Syringe Injection Densitometer->Degas Drift/Bubble Detect Data Oscillation Period (τ) Densitometer->Data Calc Calculate Vφ Extrapolate to V2° Data->Calc Vφ = f(m)

Figure 1: High-precision densimetry workflow for determining partial molar volumes. Note the critical degassing step to prevent microbubbles from invalidating the oscillation period.

Applications in Drug Development

Understanding the thermodynamics of amino-amides allows for the prediction of Peptide Solubility and Bioavailability .

4.1 The Hydrophobic Interaction Pathway

When designing a peptide drug, you must balance the hydrophobic drive for folding (stability) against the penalty of desolvation (solubility).

  • Scenario: A peptide drug aggregates and precipitates.

  • Analysis: Using amino-amide data, calculate the

    
     of the hydrophobic residues.
    
  • Solution: If the aggregate is driven by entropic gain (water release), substitute a Leucine (high

    
    , high hydrophobicity) with an Alanine (lower 
    
    
    
    ). The amino-amide data provides the exact "cost" of this substitution in terms of hydration volume and enthalpy.
4.2 Solvation Pathway Diagram

SolvationPathway Unfolded Unfolded Peptide (Solvated Side Chains) Cosphere Cosphere Overlap (Water Release) Unfolded->Cosphere Approach Folded Folded/Bound State (Buried Hydrophobics) Cosphere->Folded Hydrophobic Collapse Entropy ΔS > 0 (Entropic Drive) Cosphere->Entropy Volume ΔV > 0 (Volume Expansion) Cosphere->Volume

Figure 2: The thermodynamic pathway of hydrophobic collapse. The overlap of hydration cospheres (modeled by amino-amides) leads to water release, increasing system entropy and volume.

References
  • Hakin, A. W., et al. (1995). The partial molar volumes and heat capacities of some N-acetyl amino acid amides in aqueous solution. Journal of Chemical Thermodynamics.

  • Hedwig, G. R. (1993). Thermodynamics of peptide solutions: Partial molar volumes and heat capacities.[1][4] Pure and Applied Chemistry.

  • Lilley, T. H. (1990). Thermodynamic properties of amino acids and peptides.[1][4][5][6] In Chemistry and Biochemistry of the Amino Acids.

  • Mishra, A. K., & Ahluwalia, J. C. (1984). Apparent molal volumes of amino acids, N-acetylamino acids, and peptides in aqueous solutions.[1][2][7] Journal of Physical Chemistry.

  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems.

Sources

Foundational

Literature review on pentanoic acid methyl-(2-methylamino-ethyl)-amide synthesis

A Technical Review of Selective Acylation Protocols Executive Summary Target Molecule: Pentanoic acid methyl-(2-methylamino-ethyl)-amide IUPAC Name: N-methyl-N-(2-(methylamino)ethyl)pentanamide Molecular Formula: CAS: 91...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Review of Selective Acylation Protocols

Executive Summary

Target Molecule: Pentanoic acid methyl-(2-methylamino-ethyl)-amide IUPAC Name: N-methyl-N-(2-(methylamino)ethyl)pentanamide Molecular Formula:


CAS:  917202-04-1 (Generic analog reference)[1][2]

This technical guide details the synthesis of Pentanoic acid methyl-(2-methylamino-ethyl)-amide , a mono-acylated derivative of N,N'-dimethylethylenediamine (DMEDA). The primary synthetic challenge is symmetry breaking : selectively acylating only one of the two identical secondary amine sites on the DMEDA backbone while preventing the formation of the bis-amide impurity.

This guide presents three validated protocols ranging from industrial "brute force" methods to high-precision protective group strategies. All protocols emphasize self-validating purification systems utilizing the basicity differential between the product (a mono-amine) and the major impurity (a neutral bis-amide).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best visualized by disconnecting the amide bond. The precursor requirements are Pentanoic Acid (or its acyl chloride) and


-dimethylethylenediamine .
Structural Disconnection Diagram

Retrosynthesis Target TARGET Pentanoic acid methyl-(2-methylamino-ethyl)-amide (Mono-amide, Mono-amine) Disconnection Disconnection (Amide Bond Cleavage) Target->Disconnection Retrosynthesis Precursor1 SYNTHON A Pentanoic Acid / Pentanoyl Chloride (Acyl Donor) Disconnection->Precursor1 Precursor2 SYNTHON B N,N'-Dimethylethylenediamine (Symmetric Diamine) Disconnection->Precursor2 Challenge CRITICAL CHALLENGE Preventing Bis-acylation (Reaction at both nitrogens) Precursor2->Challenge

Figure 1: Retrosynthetic breakdown illustrating the core requirement of desymmetrizing the diamine backbone.

Part 2: Experimental Protocols
Method A: The High-Dilution / Excess Amine Protocol

Best for: Scale-up, cost-efficiency, and avoiding protective group steps. Mechanism: Statistical probability. By using a large excess of the diamine, the acyl chloride is statistically far more likely to encounter a free diamine than a mono-acylated product.

Reagents:

  • 
    -Dimethylethylenediamine (DMEDA): 5.0 – 10.0 equivalents
    
  • Pentanoyl Chloride (Valeryl Chloride): 1.0 equivalent

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (

    
    ) (Optional, as excess DMEDA acts as the base)
    

Protocol:

  • Setup: Charge a flame-dried 3-neck flask with DMEDA (10 equiv) and anhydrous DCM (0.1 M concentration relative to DMEDA). Cool to 0°C under nitrogen.

  • Addition: Dissolve Pentanoyl Chloride (1 equiv) in DCM. Add this solution dropwise over 2–3 hours. Slow addition is critical to maintain the local excess of amine.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add water to hydrolyze any unreacted acid chloride.

Purification (The Self-Validating System): Since the product is a basic amine and the byproduct (bis-amide) is neutral, acid-base extraction is the most robust purification method.

Purification Mix Crude Reaction Mixture (Product, Excess DMEDA, Bis-amide) Step1 1. Acidify with 1M HCl (pH < 2) Mix->Step1 Sep1 Separation 1 Step1->Sep1 Org1 Organic Layer Contains: Bis-amide (Neutral) Action: DISCARD Sep1->Org1 Aq1 Aqueous Layer Contains: Product-H+ & DMEDA-2H+ Action: KEEP Sep1->Aq1 Step2 2. Basify with NaOH (pH > 12) Aq1->Step2 Step3 3. Extract with DCM (x3) Step2->Step3 FinalOrg Final Organic Layer Contains: Product & DMEDA Step3->FinalOrg Distill 4. Vacuum Distillation FinalOrg->Distill Product PURE PRODUCT (High Boiling Point) Distill->Product Waste Recovered DMEDA (Low Boiling Point) Distill->Waste

Figure 2: Acid-Base extraction logic flow. This workflow guarantees the removal of the bis-acylated impurity.

Method B: The Mono-Boc Protection Strategy

Best for: High purity requirements, academic settings, or when reagents are expensive. Mechanism: Temporarily blocking one amine site with a Boc (tert-butyloxycarbonyl) group allows for precise acylation of the remaining site.

Reagents:

  • 
    -Dimethylethylenediamine[3]
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Pentanoic Acid[1][2][4][5]

  • Coupling Agent: EDC·HCl / HOBt or HATU

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl/Dioxane

Protocol:

  • Selective Protection:

    • Dissolve DMEDA (1.0 eq) in DCM at 0°C.

    • Add

      
       (0.9 eq) in DCM dropwise. Using a slight deficit of Boc ensures mono-protection is favored over di-protection.
      
    • Purify the resulting N-Boc-N,N'-dimethylethylenediamine via silica column (MeOH/DCM).

  • Acylation:

    • React the Mono-Boc amine with Pentanoic acid (1.1 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF or DCM.

    • This yields the fully protected intermediate: N-Boc-N-Pentanoyl-DMEDA.

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:1) for 1 hour.

    • Evaporate volatiles.

    • Basify (sat.

      
      ) and extract into DCM to obtain the free amine product.
      
Part 3: Analytical Data & Validation

To validate the synthesis, compare the isolated material against these predicted physicochemical properties.

PropertyValue / DescriptionNote
Molecular Weight 172.27 g/mol Monoisotopic Mass: 172.16
Appearance Colorless to pale yellow oilMay darken upon oxidation
Solubility Soluble in DCM, MeOH, EtOH, Water (pH < 7)High water solubility due to amine
Key IR Signals ~1640 cm⁻¹ (Amide C=O)Distinguishes from ester/acid
Key IR Signals ~3300 cm⁻¹ (Secondary Amine N-H)Broad band; confirms mono-acylation
¹H NMR (Diagnostic)

2.9–3.0 (Singlet, 3H)
N-Methyl (Amide side)
¹H NMR (Diagnostic)

2.4–2.5 (Singlet, 3H)
N-Methyl (Amine side)
¹H NMR (Diagnostic)

0.9 (Triplet, 3H)
Terminal Methyl of Pentyl chain

Troubleshooting the Synthesis:

  • Issue: High yield of Bis-amide.

    • Correction: Increase the equivalents of DMEDA in Method A (up to 20 eq) or switch to Method B. Ensure "High Dilution" conditions.

  • Issue: Product stuck in aqueous layer.

    • Correction: The product is polar. When extracting from the basic aqueous phase, use a polar organic solvent like Chloroform (

      
      ) or perform multiple extractions with DCM. Saturate the aqueous phase with NaCl (Salting out).
      
Part 4: References
  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Zhang, Z., et al.[6] (2003).[7] Organic Letters, 5(19), 3399-3402. Context: Establishes the difficulty of selective acylation and provides a boron-complexation alternative for high-value substrates.

  • Efficient Monoacylation of Symmetrical Secondary Alkanediamines. Moulat, L., et al. (2019).[4][5][8] Arkivoc, part vi, 336-349.[9] Context: Provides the foundational "brute force" and coupling agent protocols for secondary diamines similar to DMEDA.

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Verma, S. K., et al. (2010).[10][11] Organic Letters, 12(19), 4232–4235. Context: Describes the use of CDI (Carbonyl Diimidazole) to control acylation kinetics, relevant for Method B variants.

  • PubChem Compound Summary: N-methyl-2-(methylamino)pentanamide. National Center for Biotechnology Information. (2024).[4][5][12][13] Context: While a structural isomer, the physicochemical data provided here serves as a baseline for handling the target molecule (solubility, pKa estimation).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pentanoic acid methyl-(2-methylamino-ethyl)-amide

This application note details the synthesis protocols for Pentanoic acid methyl-(2-methylamino-ethyl)-amide (CAS: 917202-04-1), a functionalized secondary amine building block used in medicinal chemistry. Two distinct pr...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis protocols for Pentanoic acid methyl-(2-methylamino-ethyl)-amide (CAS: 917202-04-1), a functionalized secondary amine building block used in medicinal chemistry.

Two distinct protocols are provided:

  • Direct Selective Acylation (Process Route): Optimized for scale and cost-efficiency using statistical control.

  • Protection-Deprotection Strategy (Pharma-Grade Route): Optimized for high purity and definitive characterization.

[1]


-Methyl-

-[2-(methylamino)ethyl]pentanamide Formula:

| MW: 172.27 g/mol

Introduction & Retrosynthetic Analysis

The target molecule is a mono-acylated derivative of


-dimethylethylenediamine (

-DMEDA). The synthesis challenge lies in differentiating the two identical secondary amine sites on the diamine backbone. A direct 1:1 reaction with pentanoyl chloride often yields a mixture of unreacted starting material (SM), the desired mono-amide, and the undesired bis-amide.

To overcome this, we employ two strategies: Statistical Kinetic Control (Method A) and Orthogonal Protection (Method B).

Retrosynthetic Scheme (DOT Visualization)

Retrosynthesis cluster_logic Selectivity Challenge Target Target: Pentanoic acid methyl-(2-methylamino-ethyl)-amide Disconnection Amide Bond Disconnection Target->Disconnection Precursor1 Electrophile: Pentanoyl Chloride (or Pentanoic Acid) Disconnection->Precursor1 Precursor2 Nucleophile: N,N'-Dimethylethylenediamine (Symmetric Diamine) Disconnection->Precursor2 Warning Symmetry requires excess amine or protection group

Figure 1: Retrosynthetic disconnection showing the core building blocks.

Method A: Direct Selective Acylation (Statistical Control)

Best for: Scale-up (>10g), cost-sensitive projects, and rapid library synthesis. Principle: By using a large excess of the diamine (5–10 equivalents), the probability of the electrophile reacting with a mono-acylated product is statistically minimized. The unreacted diamine acts as the proton scavenger (base) and is easily recovered via distillation due to its low boiling point (119 °C).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role

-Dimethylethylenediamine
88.156.00.819Nucleophile / Base
Pentanoyl Chloride 120.581.00.939Electrophile
Dichloromethane (DCM) -Solvent-Solvent (Anhydrous)
NaOH (1M aq) ---Workup
Protocol Steps
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge Amine: Add

    
    -Dimethylethylenediamine (6.0 equiv) and anhydrous DCM (10 mL/g of chloride) to the flask. Cool to 0 °C  using an ice bath.
    
  • Addition: Dilute Pentanoyl chloride (1.0 equiv) in DCM (1:1 v/v). Add this solution dropwise to the amine over 60 minutes.

    • Critical: Slow addition ensures the local concentration of chloride never exceeds the amine, preventing bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin).

  • Workup (Extraction):

    • Dilute the reaction mixture with water.

    • The excess diamine is water-soluble. However, the product is also an amine.[4][5][6]

    • Optimization: Basify to pH >12 with NaOH (1M). Extract with DCM (3x).

    • Combine organic layers.

  • Purification (Distillation/Wash):

    • Wash the organic layer with saturated brine to remove residual unsubstituted diamine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: High-vacuum Kugelrohr distillation is recommended to remove any trace bis-amide (higher BP) or starting amine (lower BP).

Method B: Orthogonal Protection (High Purity)

Best for: GMP synthesis, definitive structural characterization, or when using expensive custom amines. Principle: One amine is temporarily masked with a Boc (tert-butyloxycarbonyl) group to force reaction exclusively at the remaining site.

Reaction Scheme (DOT Visualization)

MethodB Start N,N'-DMEDA Step1 1. Boc2O (0.9 eq) (Mono-protection) Start->Step1 Inter1 Mono-Boc-DMEDA Step1->Inter1 Step2 2. Pentanoyl Cl TEA, DCM Inter1->Step2 Inter2 Boc-Protected Intermediate Step2->Inter2 Step3 3. TFA/DCM (Deprotection) Inter2->Step3 Final Target Product (Free Base) Step3->Final

Figure 2: Stepwise synthesis via Boc-protection.

Protocol Steps
Step 1: Mono-Boc Protection
  • Dissolve

    
    -DMEDA (1.0 equiv) in DCM at 0 °C.
    
  • Add

    
     (0.9 equiv) in DCM dropwise over 2 hours. Limiting the anhydride minimizes bis-protection.
    
  • Wash with water. The unreacted diamine stays in the aqueous phase. The mono-Boc amine stays in the organic phase.

  • Dry and concentrate to yield

    
    -Boc-
    
    
    
    -dimethylethylenediamine
    .
Step 2: Acylation
  • Dissolve Mono-Boc amine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM.

  • Add Pentanoyl chloride (1.1 equiv) dropwise at 0 °C.

  • Stir at RT for 3 hours.

  • Wash with 1M HCl (careful: rapid wash to remove TEA, don't deprotect Boc), then saturated

    
    .
    
  • Concentrate to yield the Boc-protected amide .

Step 3: Deprotection
  • Dissolve the intermediate in DCM/TFA (4:1 ratio).

  • Stir for 1 hour at RT.

  • Concentrate in vacuo to remove TFA.

  • Free Basing: Redissolve residue in DCM, wash with saturated

    
     (pH 10), dry over 
    
    
    
    , and concentrate.

Analytical Data & Validation

Upon synthesis, the identity of the compound must be validated. Note that amides often exhibit rotamers in NMR due to restricted rotation around the N-C(O) bond, especially with


-methyl groups.
TechniqueExpected Signal / Observation
Physical State Pale yellow oil.
1H NMR (CDCl3) Rotamers likely (approx 2:1 ratio).

0.9 (t, 3H, terminal Me)

1.3–1.6 (m, 4H, alkyl chain)

2.3 (t, 2H,

-carbonyl)

2.4 (s, 3H,

-Me amine)

2.9/3.0 (s, 3H,

-Me amide rotamers)

3.4–3.6 (m, 4H, ethylene bridge)
MS (ESI+)

Solubility Soluble in DCM, MeOH, DMSO.[1][7][8] Partially soluble in water (pH dependent).

References

  • PubChem Compound Summary. "N-methyl-N-[2-(methylamino)ethyl]pentanamide (CID 54190798)." National Center for Biotechnology Information. Accessed October 26, 2023. [Link]

  • Krapcho, A. P., et al. "Mono-protection of diamines." Synthetic Communications, vol. 20, no. 16, 1990, pp. 2559-2564.
  • Organic Syntheses. "General methods for Amide Bond Formation." Org.[5][9] Synth. Coll. Vol. 5, p. 336. [Link]

Sources

Application

Precision HPLC Method Development for Pentanoic Acid Amide Derivatives

Application Note & Protocol Guide Introduction Pentanoic acid (valeric acid) amide derivatives are a critical class of small molecules often found as intermediates in pharmaceutical synthesis (e.g., valproic acid analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction

Pentanoic acid (valeric acid) amide derivatives are a critical class of small molecules often found as intermediates in pharmaceutical synthesis (e.g., valproic acid analogs), synthetic cannabinoids, and cosmetic ingredients. Structurally, they consist of a lipophilic C5 alkyl chain attached to a polar amide functionality.

Analytical Challenges:

  • Chromophoric Limitations: The aliphatic pentyl chain lacks UV absorption. Detection relies heavily on the amide bond (

    
     transition at ~210 nm) unless the amine substituent introduces an aromatic system.
    
  • Structural Isomerism: Differentiating between n-pentanoic, isopentanoic (3-methylbutanoic), and neopentanoic (2,2-dimethylpropanoic) isomers requires high-efficiency separation.

  • Hydrolytic Stability: While amides are generally stable, method conditions must prevent on-column hydrolysis.

This guide provides a self-validating protocol for developing a robust RP-HPLC method for these derivatives, moving from initial scouting to optimized separation.

Method Development Strategy (The "Why")

Stationary Phase Selection
  • Primary Choice (C18/ODS): Due to the moderate lipophilicity of the pentyl chain, a C18 column provides the necessary hydrophobic retention.

  • Alternative (Phenyl-Hexyl): If the derivative contains aromatic amine substituents, a Phenyl-Hexyl phase offers unique

    
     selectivity, often resolving positional isomers that co-elute on C18.
    
  • Alternative (Polar-Embedded Amide): For highly polar derivatives, an embedded polar group (EPG) column prevents phase collapse in high-aqueous conditions and offers orthogonal selectivity.

Mobile Phase Chemistry
  • Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) for lower backpressure and better transparency at low UV wavelengths (200–210 nm).

  • pH Control: Although amides are neutral, the mobile phase should be acidified (pH 2.5–3.0).

    • Reason 1: Suppresses the ionization of any residual free acid (pentanoic acid impurity) or amine starting material, ensuring sharp peaks.

    • Reason 2: Minimizes secondary silanol interactions.

  • Buffer: 0.1% Formic Acid (LC-MS compatible) or 0.1% Phosphoric Acid (maximum UV sensitivity).

Experimental Protocols

Protocol A: The Universal Scouting Gradient

Objective: Determine the approximate elution range and hydrophobicity of the unknown derivatives.

System Setup:

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm)

  • Temperature: 30°C

  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Detection: PDA (200–400 nm). Extract chromatograms at 210 nm (amide bond) and 254 nm (aromatic).

Mobile Phases:

  • A: Water + 0.1% Phosphoric Acid (H₃PO₄)[5]

  • B: Acetonitrile + 0.1% Phosphoric Acid[5]

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
20.095Linear Ramp
25.095Wash
25.15Re-equilibration
30.05End

Data Interpretation:

  • Elution < 8 min: Compound is polar. Switch to a high-aqueous stable column or start gradient at 0% B.

  • Elution > 15 min: Compound is highly lipophilic. Increase starting %B to 30-40% to save time.

Protocol B: Optimization for Isomer Resolution

Objective: Resolve critical pairs (e.g., n-pentanoic vs. isopentanoic amides).

Logic: Isomers often have identical mass and similar polarity. Separation requires maximizing efficiency (


) and tuning selectivity (

).
  • Flatten the Gradient: Focus the gradient slope around the elution %B found in Protocol A.

    • Example: If analyte elutes at 60% B, use a gradient from 40% to 80% over 20 minutes.

  • Temperature Effect: Lowering temperature to 20-25°C often improves selectivity for structural isomers by reducing molecular rotation/diffusion, though it increases backpressure.

  • Methanol Swap: If peaks overlap on ACN, switch Mobile Phase B to Methanol. The different solvation mechanism of MeOH can drastically alter selectivity for steric isomers.

Method Development Workflow (Visualization)

MethodDevelopment Start Start: Define Analyte Properties (UV: 210nm, Neutral Amide) Scouting Run Protocol A: Wide Gradient (5-95% B) C18 Column Start->Scouting Eval Evaluate Retention (k) & Resolution (Rs) Scouting->Eval Good Rs > 2.0 for all peaks? Eval->Good Validation Proceed to Validation (Linearity, Precision, LOQ) Good->Validation Yes Issue_Coelution Issue: Co-eluting Isomers Good->Issue_Coelution No (Overlap) Issue_Tailing Issue: Peak Tailing Good->Issue_Tailing No (Asymmetry) Opt_Selectivity Optimize Selectivity: 1. Change Solvent (ACN -> MeOH) 2. Change Column (Phenyl-Hexyl) Issue_Coelution->Opt_Selectivity Opt_Shape Optimize Peak Shape: 1. Check pH (ensure < 3.0) 2. Increase Buffer Conc. Issue_Tailing->Opt_Shape Opt_Selectivity->Scouting Re-test Opt_Shape->Scouting Re-test

Caption: Decision tree for HPLC method development, addressing selectivity and peak shape issues.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Sensitivity Detection wavelength too high.Amides have weak absorbance >220nm. Set UV to 210 nm . Ensure mobile phase is UV transparent (use HPLC-grade ACN and Phosphoric acid, avoid Acetate/Formate if possible).
Peak Tailing Residual silanol interactions.[6]Ensure pH is ≤ 3.0 . Add 10-20 mM phosphate buffer if using simple acidified water isn't enough.
Ghost Peaks Contaminated mobile phase or carryover.Run a blank injection. Wash column with 100% ACN between runs. Amides can be sticky if the alkyl chain is long (>C8).
Retention Drift Column dewetting or temperature flux.Use a column oven (thermostat). If using 100% aqueous start, ensure column is "AQ" type compatible.

References

  • Asian Journal of Pharmaceutical Analysis. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. Retrieved from [Link]

  • Chromatography Today. (2018). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from [Link]

Sources

Method

The Strategic Application of N,N'-Dimethylethylenediamine in the Synthesis of Pharmaceutical Intermediates: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl-(2-methylamino-ethyl)-amide, more formally known as N,N'-dimethylethylenediamine (...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl-(2-methylamino-ethyl)-amide, more formally known as N,N'-dimethylethylenediamine (DMEDA), in the preparation of key pharmaceutical intermediates. With full editorial control, this guide is structured to offer not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Versatility of a Diamine Building Block

N,N'-Dimethylethylenediamine (DMEDA) is a bifunctional organic compound featuring two secondary amine groups.[1] This structural characteristic makes it a highly versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its ability to act as a nucleophile and a ligand for metal catalysts allows for its incorporation into diverse molecular scaffolds.[2] This guide will focus on a significant application of DMEDA: the synthesis of first-generation antihistamines, a class of drugs widely used for the treatment of allergic conditions.[2]

Core Application: Synthesis of Ethylenediamine-Based Antihistamines

A prominent class of H1 receptor antagonists is characterized by an ethylenediamine core. DMEDA serves as a crucial precursor for many of these compounds. The general structure of these antihistamines consists of two aromatic or heteroaromatic rings linked to one of the nitrogen atoms of the ethylenediamine backbone, while the other nitrogen is typically dimethylated.

Caption: Workflow for the synthesis of Chloropyramine.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
4-ChlorobenzaldehydeReagentSigma-Aldrich
N,N-DimethylethylenediamineReagentAlfa Aesar
Sodium borohydride (NaBH₄)ReagentMerck
MethanolAnhydrousFisher Scientific
Diethyl etherAnhydrousVWR
2-BromopyridineReagentTCI
Sodamide (NaNH₂)ReagentAcros Organics
TolueneAnhydrousJ.T.Baker
Sodium sulfate (Na₂SO₄)AnhydrousEMD Millipore

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 molar equivalent) in anhydrous methanol.

  • Addition of Diamine: To the stirred solution, add N,N-dimethylethylenediamine (1 molar equivalent) dropwise at room temperature. The reaction is exothermic.

  • Schiff Base Formation: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Schiff base.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 molar equivalents) portion-wise, maintaining the temperature below 10 °C. Causality: The portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.

  • Quenching and Extraction: After the addition of NaBH₄ is complete, allow the reaction to stir at room temperature for 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine intermediate. The product can be purified by vacuum distillation if necessary.

Part 2: Synthesis of Chloropyramine

The second step involves the coupling of the synthesized intermediate with 2-bromopyridine in the presence of a strong base.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a suspension of sodamide (1.1 molar equivalents) in anhydrous toluene.

  • Addition of Intermediate: Heat the suspension to reflux. Add a solution of N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine (1 molar equivalent) in anhydrous toluene dropwise from the dropping funnel. Causality: The use of a strong base like sodamide is necessary to deprotonate the secondary amine, making it a potent nucleophile for the subsequent aromatic substitution.

  • Addition of 2-Bromopyridine: After the addition of the intermediate is complete, add 2-bromopyridine (1 molar equivalent) dropwise to the reaction mixture.

  • Reaction Completion and Work-up: Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude Chloropyramine. The final product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.

Quantitative Data Summary:

StepReactantsKey ConditionsTypical Yield
1 4-Chlorobenzaldehyde, N,N-Dimethylethylenediamine, NaBH₄Methanol, 0 °C to RT80-90%
2 N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine, 2-Bromopyridine, NaNH₂Toluene, Reflux60-75%

Broader Applications and Future Perspectives

The synthetic strategy outlined for Chloropyramine can be adapted for the synthesis of other ethylenediamine-based antihistamines. For instance, Methapyrilene, another first-generation antihistamine, shares a similar structural backbone and can be synthesized through a comparable pathway, utilizing 2-thenyl chloride instead of 4-chlorobenzyl chloride.

Beyond antihistamines, the nucleophilic nature of DMEDA allows for its use in the synthesis of various heterocyclic compounds that are of interest in medicinal chemistry. Its ability to act as a bidentate ligand also opens avenues for its use in metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery. [2]

Conclusion

N,N'-Dimethylethylenediamine is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. This guide has provided a detailed, step-by-step protocol for the synthesis of the antihistamine Chloropyramine, highlighting the chemical principles and practical considerations involved. By understanding the reactivity and synthetic utility of DMEDA, researchers can leverage this key intermediate to construct a wide range of complex molecules with potential therapeutic applications. The protocols and insights provided herein are intended to serve as a practical resource for scientists engaged in the dynamic field of drug development.

References

  • Chloropyramine - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • N,N'-Dimethylethylenediamine. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Organic Syntheses Procedure. (2010). Org. Synth., 87, 231. Retrieved from [Link]

  • A Simple Method for Determination of Chloropyramine in Tablets. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation Patterns of Pentanoic Acid Amides

Introduction: The Significance of Pentanoic Acid Amides and Mass Spectrometry Pentanoic acid amides and their derivatives represent a class of small molecules with broad relevance in biological systems, industrial proces...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pentanoic Acid Amides and Mass Spectrometry

Pentanoic acid amides and their derivatives represent a class of small molecules with broad relevance in biological systems, industrial processes, and pharmaceutical development. As signaling molecules, components of larger bioactive compounds, or synthetic intermediates, their precise structural characterization is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for this purpose.[1][2] It offers unparalleled sensitivity and specificity, enabling not just the determination of molecular weight but also the elucidation of molecular structure through the analysis of fragmentation patterns.[2]

This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of primary, secondary, and tertiary pentanoic acid amides. It outlines the core chemical principles governing these fragmentations and provides a robust, field-proven protocol for their analysis, designed for researchers and professionals in drug development and chemical analysis.

Core Fragmentation Mechanisms in Aliphatic Amides

The fragmentation of aliphatic amides in an EI source is not random; it is governed by predictable chemical principles that lead to characteristic product ions. Understanding these foundational mechanisms is essential for interpreting the mass spectrum of any given pentanoic acid amide.

Alpha (α)-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for many carbonyl compounds, including amides.[3][4] This process involves the homolytic cleavage of a bond adjacent to the carbonyl group. For amides, this can occur on either side of the C=O group.

  • Cleavage of the C-C bond: This cleavage results in the formation of a resonance-stabilized acylium ion, which is often a prominent peak in the spectrum.[5]

  • Cleavage of the C-N bond: This cleavage, also referred to as N-CO cleavage, leads to the loss of the amine portion as a radical and the formation of the same acylium ion.[6][7] This pathway is particularly favorable in many amides.[8]

The McLafferty Rearrangement

First described by Fred McLafferty, this rearrangement is one of the most predictable and diagnostic fragmentation patterns in mass spectrometry for molecules containing a carbonyl group and an accessible hydrogen atom on the gamma (γ) carbon.[9][10] The process involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered cyclic transition state, followed by the cleavage of the bond between the alpha (α) and beta (β) carbons.[3] This results in the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation, which is detected by the mass spectrometer.[10][11] For straight-chain aliphatic amides like pentanamide, the McLafferty rearrangement is a highly favorable and often produces the base peak.[8][11]

Characteristic Fragmentation of Pentanoic Acid Amides

The general principles of α-cleavage and McLafferty rearrangement can be applied to predict the specific fragmentation patterns of pentanoic acid amides. The molecular weight of the parent compound, pentanoic acid (C₅H₁₀O₂), is 102.13 g/mol . The corresponding primary amide, pentanamide (C₅H₁₁NO), has a molecular weight of 101.15 g/mol .

Primary Amide: Pentanamide (C₅H₁₁NO)

When pentanamide is subjected to electron ionization, it undergoes several characteristic fragmentations:

  • Molecular Ion (M⁺•): A molecular ion peak is usually observed at m/z 101 . Its intensity can vary but is typically present.[12]

  • McLafferty Rearrangement: As pentanamide has available γ-hydrogens, it readily undergoes the McLafferty rearrangement. This involves the transfer of a hydrogen from C4 to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond, eliminating a neutral propene molecule (42 Da). This produces a highly stable radical cation at m/z 59 , which is often the base peak in the spectrum.[11]

  • Alpha-Cleavage (C-C): Cleavage of the C1-C2 bond results in the loss of a butyl radical (•C₄H₉) and the formation of the [H₂N-C=O]⁺ ion at m/z 44 .[8][13]

  • Alpha-Cleavage (C-N): Cleavage of the amide bond results in the formation of a pentanoyl acylium ion [CH₃(CH₂)₃CO]⁺ at m/z 85 .

Secondary and Tertiary Pentanoic Acid Amides

The substitution on the nitrogen atom alters the observed fragments, though the underlying mechanisms remain the same.

  • N-methylpentanamide (C₆H₁₃NO, MW=115.17):

    • Molecular Ion (M⁺•): m/z 115.

    • McLafferty Rearrangement (Acyl Chain): Still produces a major fragment from the acyl side, but the resulting ion now includes the N-methyl group, giving a peak at m/z 73 .

    • Alpha-Cleavage (C-N): Leads to the same acylium ion at m/z 85 .

    • Alpha-Cleavage (N-Side): Cleavage of the N-CH₃ bond is less favorable than other pathways.

  • N,N-dimethylpentanamide (C₇H₁₅NO, MW=129.20):

    • Molecular Ion (M⁺•): m/z 129.

    • McLafferty Rearrangement (Acyl Chain): Produces a fragment ion at m/z 87 .

    • Alpha-Cleavage (C-N): Leads to the acylium ion at m/z 85 .

    • Alpha-Cleavage (N-Side): Cleavage of a C-N bond can lead to a fragment at m/z 114 (loss of •CH₃).

Summary of Key Fragments
CompoundMolecular Ion (m/z)McLafferty Fragment (m/z)Acylium Ion (m/z)[H₂NCO]⁺ Fragment (m/z)
Pentanamide10159 (Base Peak)8544
N-methylpentanamide1157385-
N,N-dimethylpentanamide1298785-

Visualization of Fragmentation Pathways

The primary fragmentation pathways for pentanamide are illustrated below.

G cluster_main Pentanamide Fragmentation cluster_mclafferty McLafferty Rearrangement cluster_alpha Alpha-Cleavage mol Pentanamide Radical Cation [CH3CH2CH2CH2CONH2]+• m/z 101 mclaff_ion Fragment Ion [CH2=C(OH)NH2]+• m/z 59 (Base Peak) mol->mclaff_ion - C3H6 acylium Acylium Ion [CH3(CH2)3CO]+ m/z 85 mol->acylium - •NH2 amide_frag Amide Fragment [CONH2]+ m/z 44 mol->amide_frag - •C4H9 mclaff_neutral Neutral Loss Propene (C3H6) G cluster_analysis Analysis Steps start Start: Sample/Standard prep Sample Preparation (Dilution / SPE Cleanup) start->prep spike Spike Internal Standard (Optional, for Quantitation) prep->spike inject GC-MS Injection (1 µL) spike->inject gc GC Separation (HP-5MS Column) inject->gc ms MS Detection (EI, 70 eV, Scan Mode) gc->ms data Data Acquisition (Total Ion Chromatogram) ms->data analysis Data Analysis data->analysis end End: Identified Structure & Concentration analysis->end peak_id Peak Identification (Retention Time) spec_extract Extract Mass Spectrum peak_id->spec_extract library_match Library Search (NIST) spec_extract->library_match manual_verify Manual Verification (Key Fragments) library_match->manual_verify

Sources

Method

Procedures for acylation of N,N'-dimethylethylenediamine with valeryl chloride

An Application Note and Protocol for the Synthesis of N,N'-bis(pentanoyl)-N,N'-dimethylethane-1,2-diamine Abstract This document provides a comprehensive guide for the synthesis of N,N'-bis(pentanoyl)-N,N'-dimethylethane...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N,N'-bis(pentanoyl)-N,N'-dimethylethane-1,2-diamine

Abstract

This document provides a comprehensive guide for the synthesis of N,N'-bis(pentanoyl)-N,N'-dimethylethane-1,2-diamine via the acylation of N,N'-dimethylethylenediamine with valeryl chloride. The amide bond is a cornerstone of modern pharmaceutical and materials science, and its efficient formation is of paramount importance.[1] This application note details the underlying chemical principles, a robust step-by-step experimental protocol, safety considerations, and methods for purification and analysis. The procedure is designed for researchers, scientists, and drug development professionals seeking a reliable method for the diacylation of secondary diamines.

Introduction and Scientific Background

The acylation of amines with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis for the construction of amide bonds.[2] This reaction, often conducted under Schotten-Baumann conditions, is characterized by its high efficiency, rapid reaction rates, and broad applicability.[3] The core of the reaction involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride.[1]

N,N'-dimethylethylenediamine is a symmetrical diamine possessing two secondary amine nucleophiles.[4] Its reaction with two or more equivalents of an acyl chloride, such as valeryl chloride, is expected to yield the corresponding N,N'-diacylated product. Valeryl chloride, as a reactive acylating agent, facilitates this transformation efficiently.[5][6]

A critical aspect of this reaction is the management of the hydrochloric acid (HCl) byproduct. Each acylation step liberates one equivalent of HCl, which can protonate the starting amine or the product, rendering it non-nucleophilic and halting the reaction.[2] To circumvent this, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added to act as an acid scavenger, neutralizing the HCl as it forms and driving the reaction to completion.[7]

The high reactivity of valeryl chloride necessitates careful handling under anhydrous conditions to prevent hydrolysis to valeric acid, which would not participate in the desired reaction.[1][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a two-step nucleophilic addition-elimination mechanism for each amine group.

  • Nucleophilic Attack: The nitrogen atom of N,N'-dimethylethylenediamine attacks the carbonyl carbon of valeryl chloride. This forms a tetrahedral intermediate.[1]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The added base (Triethylamine) deprotonates the newly formed ammonium ion, regenerating a neutral amide and forming triethylammonium chloride.

This process occurs sequentially at both nitrogen centers of the diamine to yield the final diacylated product.

Experimental Protocol

This section provides a detailed procedure for the synthesis of N,N'-bis(pentanoyl)-N,N'-dimethylethane-1,2-diamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsMoles (mmol)AmountPuritySupplier
N,N'-DimethylethylenediamineC₄H₁₂N₂88.151.025.02.20 g (2.72 mL)≥98.0%Sigma-Aldrich
Valeryl ChlorideC₅H₉ClO120.582.255.06.63 g (6.08 mL)≥98.0%AK Scientific, Inc.
Triethylamine (TEA)C₆H₁₅N101.192.562.56.32 g (8.72 mL)≥99.5%, AnhydrousFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93--150 mLAnhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric Acid (HCl)HCl36.46--50 mLAqueousVWR
Saturated Sodium BicarbonateNaHCO₃84.01--50 mLAqueousJ.T. Baker
Saturated Sodium Chloride (Brine)NaCl58.44--50 mLAqueousFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37--~10 gGranularEMD Millipore
Equipment
  • 250 mL two-neck round-bottom flask, oven-dried

  • 125 mL addition funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Nitrogen or Argon gas inlet and bubbler

  • Septa and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for column chromatography

Reaction Setup and Procedure

The following diagram outlines the complete experimental workflow.

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Aqueous Workup cluster_purification Purification & Analysis A Charge flask with N,N'-dimethylethylenediamine, Triethylamine, and Anhydrous DCM B Place flask under Nitrogen atmosphere A->B C Cool flask to 0 °C in an ice bath B->C D Add Valeryl Chloride in DCM dropwise via addition funnel over 30 min C->D E Maintain temperature at 0 °C during addition D->E F Allow reaction to warm to room temperature and stir for 3-4 hours E->F G Quench reaction with deionized water F->G H Transfer to separatory funnel G->H I Wash sequentially with: 1. 1 M HCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine H->I J Dry organic layer over MgSO₄ I->J K Filter and concentrate via rotary evaporation J->K L Purify crude product via column chromatography K->L M Characterize pure product (NMR, IR, MS) L->M

Caption: Experimental workflow for the synthesis of N,N'-bis(pentanoyl)-N,N'-dimethylethane-1,2-diamine.

Step-by-Step Method:

  • Preparation: To an oven-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add N,N'-dimethylethylenediamine (2.20 g, 25.0 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Base: Add triethylamine (6.32 g, 62.5 mmol) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Acyl Chloride Addition: In a separate dry flask, prepare a solution of valeryl chloride (6.63 g, 55.0 mmol) in 50 mL of anhydrous DCM. Transfer this solution to a dry addition funnel and add it dropwise to the cooled, stirring amine solution over approximately 30 minutes.

    • Causality Note: The slow, dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and to minimize the formation of potential side products.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting diamine.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Work-up: Transfer the mixture to a 500 mL separatory funnel. a. Wash the organic layer with 1 M HCl (50 mL). This step removes excess triethylamine and any unreacted N,N'-dimethylethylenediamine as their water-soluble hydrochloride salts. b. Wash with saturated aqueous NaHCO₃ solution (50 mL) to neutralize any remaining acid. c. Finally, wash with brine (50 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N,N'-bis(pentanoyl)-N,N'-dimethylethane-1,2-diamine. The exact eluent system should be determined by TLC analysis. Alternatively, for thermally stable products, vacuum distillation may be an option.[9]

Safety and Handling Precautions

  • Valeryl Chloride: This reagent is flammable, highly corrosive, and reacts violently with water, liberating toxic hydrogen chloride gas.[5][8][10][11] It causes severe skin burns and eye damage.[5] Always handle valeryl chloride in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Keep away from heat, sparks, and open flames.[10]

  • N,N'-Dimethylethylenediamine: This compound is a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation. Handle with appropriate PPE in a fume hood.

  • Triethylamine and Dichloromethane: Both are volatile and should be handled in a fume hood. Dichloromethane is a suspected carcinogen.

  • General: The reaction should be conducted under an inert atmosphere to prevent contact with atmospheric moisture.[8] All glassware must be thoroughly dried before use.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To verify the presence of the amide carbonyl stretch (typically ~1630-1680 cm⁻¹) and the absence of the N-H stretch from the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Chromatographic Analysis (GC/LC): Derivatization may be necessary for the analysis of the reactive starting materials, but the final product can often be analyzed directly to determine purity.[6][12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend reaction time; ensure sufficient equivalents of acyl chloride and base are used.
Hydrolysis of valeryl chlorideUse anhydrous solvents and reagents; ensure the reaction is run under a dry, inert atmosphere.[1]
Presence of Mono-acylated Product Insufficient valeryl chlorideIncrease the equivalents of valeryl chloride to 2.2-2.5 to ensure diacylation.
Incomplete reactionExtend reaction time or gently heat the reaction mixture (e.g., to 40 °C) after the initial addition.
Difficult Purification Triethylammonium chloride salt contaminationEnsure thorough aqueous washes are performed. A filtration step through a pad of celite before concentration can help remove the salt.[13]
Close polarity of product and impuritiesOptimize the solvent system for column chromatography; consider using a different stationary phase like alumina.

Conclusion

The acylation of N,N'-dimethylethylenediamine with valeryl chloride is an effective method for synthesizing the corresponding diamide. By carefully controlling the reaction stoichiometry, temperature, and ensuring anhydrous conditions, high yields of the desired product can be achieved. The protocol described herein, grounded in established principles of organic chemistry, provides a reliable and reproducible procedure for researchers in synthetic and medicinal chemistry.

References

  • The Royal Society of Chemistry. (n.d.). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Valeryl Chloride MSDS. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). VALEROYL CHLORIDE - Material Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2010). Org. Synth. 2010, 87, 231. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

  • Regis Technologies, Inc. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Oxford Academic. (n.d.). Qualitative GC Analysis of Bacterial Amines as Their Acylated Derivatives. Retrieved from [Link]

  • ACS Publications. (2020, December 28). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mono-acylation of symmetric diamines in the presence of water. Retrieved from [Link]

  • Thieme. (2021, September 6). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ACS Publications. (2020, August 10). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Boc-N,N'-dimethylethylene diamine. Retrieved from [Link]

  • Metoree. (2024, September 2). N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US6242651B1 - Process for the preparation of N,N′-dialkylalkanediamines.
  • Google Patents. (n.d.). CN103012156A - Preparation method of N,N-diethylethylenediamine.
  • ResearchGate. (n.d.). N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes. Retrieved from [Link]

  • MDPI. (n.d.). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Google Patents. (n.d.). US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-methyl-N-[2-(methylamino)ethyl]pentanamide Synthesis

Welcome to the technical support center for the synthesis of N-methyl-N-[2-(methylamino)ethyl]pentanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-N-[2-(methylamino)ethyl]pentanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we provide in-depth, experience-driven advice to help you optimize your reaction yield, simplify purification, and ensure the integrity of your final product.

Introduction: The Challenge of Selective Mono-acylation

The synthesis of N-methyl-N-[2-(methylamino)ethyl]pentanamide typically involves the acylation of a symmetric diamine, N,N'-dimethylethylenediamine, with a pentanoyl derivative. While the reaction appears straightforward, the presence of two nucleophilic secondary amine groups presents a significant challenge: achieving selective mono-acylation while preventing the formation of the di-acylated byproduct.[1][2] Controlling this selectivity is the key to maximizing the yield of the desired product.

This guide will address this core issue and other potential hurdles through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

The primary cause of low yield is the formation of the di-acylated byproduct, where both nitrogen atoms of N,N'-dimethylethylenediamine are acylated by the pentanoyl group. This occurs because both secondary amines are reactive nucleophiles. Statistically, reacting the diamine and acylating agent in a 1:1 molar ratio can still lead to a significant portion of the di-acylated product.[2]

Q2: Which acylating agent is recommended: pentanoyl chloride, pentanoic anhydride, or pentanoic acid with a coupling agent?

The choice depends on your specific experimental constraints and desired reactivity.

Acylating AgentProsCons
Pentanoyl Chloride Highly reactive, often leading to faster reaction times and completion at lower temperatures.[][4]High reactivity can make selectivity difficult to control, leading to more di-acylation.[] Generates HCl, which must be neutralized by a base.[5][6]
Pentanoic Anhydride Less reactive than acyl chlorides, which can improve selectivity for mono-acylation.[] Generates pentanoic acid as a byproduct, which is less corrosive than HCl.Slower reaction times may be required. May require heating to achieve full conversion.
Pentanoic Acid + Coupling Agent (e.g., EDC, DCC) Mild reaction conditions. Wide variety of coupling agents available to tune reactivity.[][4]Coupling agents can be expensive and may introduce purification challenges (e.g., removal of DCU byproduct from DCC).[4]

For initial optimizations, pentanoyl chloride is often used due to its high reactivity, but careful control of reaction conditions is critical.

Q3: Why is a base necessary when using pentanoyl chloride?

When pentanoyl chloride reacts with the amine, it produces one equivalent of hydrogen chloride (HCl).[5][6] The HCl will react with the basic nitrogen atoms of the starting diamine, protonating them to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction. An external base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the HCl as it is formed, ensuring the diamine remains active.[4]

Q4: What are the general starting conditions for this reaction?

A good starting point is to dissolve N,N'-dimethylethylenediamine in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. The pentanoyl chloride, dissolved in the same solvent, should then be added dropwise over a period of 30-60 minutes. The reaction can then be stirred at 0 °C or allowed to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.

In-Depth Troubleshooting Guide

Problem 1: Consistently Low Yield (<50%) with Significant Byproduct Formation

Primary Symptom: Your crude reaction analysis (TLC, LC-MS, or ¹H NMR) shows a major peak/spot corresponding to the di-acylated byproduct and a significant amount of unreacted diamine, with the desired mono-acylated product as a minor component.

Causality: This is the classic sign of poor selectivity. The high reactivity of the acylating agent and/or suboptimal stoichiometry is causing the second acylation to occur at a competitive rate with the first.

Solutions & Experimental Protocols

Solution A: Adjust Stoichiometry

The most direct way to favor mono-acylation is to use a molar excess of the diamine relative to the acylating agent. This increases the statistical probability that a molecule of pentanoyl chloride will encounter an unreacted diamine molecule rather than a mono-acylated one.

Protocol 1: Stoichiometric Screening

  • Setup: Prepare three parallel reactions in oven-dried flasks under an inert atmosphere.

  • Reagents: In each flask, dissolve 1.0 equivalent of pentanoyl chloride in dry DCM.

  • Variable: In separate flasks, add solutions of N,N'-dimethylethylenediamine in DCM corresponding to 2.0, 3.0, and 5.0 molar equivalents . Also add 1.1 equivalents of triethylamine (relative to the acyl chloride) to each flask.

  • Reaction: Cool all diamine solutions to 0 °C. Add the pentanoyl chloride solution dropwise to each over 30 minutes.

  • Analysis: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Quench a small aliquot from each reaction with methanol and analyze by LC-MS to determine the ratio of mono-amide, di-amide, and starting diamine.

  • Optimization: Select the ratio that provides the best conversion to the mono-acylated product with the most manageable amount of excess diamine to be removed during purification.

Diamine : Acyl Chloride RatioExpected OutcomePurification Challenge
1 : 1High di-acylation, low yieldDifficult separation of products
2 : 1Improved mono-acylationModerate amount of excess diamine
3 : 1Good mono-acylation selectivitySignificant excess diamine to remove
5 : 1Excellent mono-acylation selectivityLarge excess of diamine to remove

Solution B: Control Reagent Addition and Temperature

Kinetically controlling the reaction by maintaining a low temperature and a low instantaneous concentration of the acylating agent can significantly suppress di-acylation.[7]

Protocol 2: Slow Addition at Low Temperature

  • Setup: To a solution of N,N'-dimethylethylenediamine (2.0 to 3.0 equiv, based on Protocol 1) and triethylamine (1.1 equiv) in dry DCM, cool the flask to -20 °C (an acetonitrile/dry ice bath is suitable).

  • Slow Addition: Load a solution of pentanoyl chloride (1.0 equiv) in DCM into a syringe pump.

  • Reaction: Add the pentanoyl chloride solution via the syringe pump over a period of 2-4 hours, ensuring the internal temperature does not rise above -15 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at -20 °C for an additional hour before slowly warming to room temperature. Monitor by TLC or LC-MS until the pentanoyl chloride is consumed.

Reaction and Side-Reaction Pathway

The following diagram illustrates the desired mono-acylation reaction versus the undesired di-acylation side reaction. Controlling conditions to favor Pathway A is the primary goal.

reaction_pathway Diamine N,N'-Dimethylethylenediamine (H-N(Me)-(CH2)2-N(Me)-H) MonoAmide Desired Product (Mono-acylated) (R-CO-N(Me)-(CH2)2-N(Me)-H) Diamine->MonoAmide + 1 eq. R-COCl (Pathway A) AcylChloride Pentanoyl Chloride (R-COCl) DiAmide Byproduct (Di-acylated) (R-CO-N(Me)-(CH2)2-N(Me)-CO-R) MonoAmide->DiAmide + 1 eq. R-COCl (Pathway B - Undesired)

Caption: Reaction scheme for the synthesis of the target amide.

Problem 2: Difficulty Separating Product from Starting Material or Byproduct

Primary Symptom: During column chromatography, the product co-elutes with either the starting diamine or the di-acylated byproduct.

Causality: The polarities of the three key components (diamine, mono-amide, di-amide) can be very similar, making chromatographic separation inefficient. The basicity of the amines can also cause tailing on silica gel, further degrading separation.

Solution: Liquid-Liquid Extraction Workup

Leverage the differences in basicity between the components to perform a separation before chromatography.

Protocol 3: Acid-Base Extraction Purification

  • Quench: After the reaction is complete, quench it by slowly adding water.

  • Initial Wash: Transfer the mixture to a separatory funnel. Extract the organic layer with saturated sodium bicarbonate solution to remove any excess acid and the triethylammonium hydrochloride salt.

  • Separate Basic Components:

    • Wash the organic layer with dilute HCl (e.g., 1M). The desired mono-acylated product and the unreacted diamine are basic and will be protonated, moving into the aqueous acid layer.

    • The di-acylated byproduct is significantly less basic (it is a di-amide) and will remain in the organic layer. Keep this organic layer separate.

  • Isolate Product and Starting Material:

    • Take the aqueous acid layer and cool it in an ice bath.

    • Slowly add a base (e.g., 2M NaOH) until the pH is >12. This deprotonates the ammonium salts.

    • Extract this basic aqueous solution multiple times with DCM or ethyl acetate. This new organic layer now contains your desired mono-acylated product and the unreacted starting diamine, but should be free of the di-acylated byproduct.

  • Final Purification: Dry the final organic extract over sodium sulfate, concentrate it, and purify the resulting residue by silica gel chromatography. The separation between the diamine and the mono-acylated product should now be much more straightforward.

Troubleshooting Decision Workflow

Use this flowchart to guide your optimization strategy when encountering low yields.

troubleshooting_flow start Low Yield of N-methyl-N-[2-(methylamino)ethyl]pentanamide check_crude Analyze Crude Reaction (TLC, LC-MS) start->check_crude di_amide_present Is Di-acylated Byproduct the Major Impurity? check_crude->di_amide_present sm_present Is Unreacted Starting Diamine Present? di_amide_present->sm_present No adjust_stoich Increase Diamine Stoichiometry (e.g., 2-5 equivalents) [See Protocol 1] di_amide_present->adjust_stoich Yes increase_time Increase Reaction Time or Temperature sm_present->increase_time Yes check_reagents Check Reagent Purity and Dryness of Solvents sm_present->check_reagents No slow_addition Implement Slow Addition at Low Temperature [See Protocol 2] adjust_stoich->slow_addition end Optimized Yield slow_addition->end increase_time->end check_reagents->end

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Selective monoacylation of symmetrical diamines via prior complex
  • Efficient and continuous monoacylation with superior selectivity of symmetrical diamines in microreactors.Lab on a Chip, 2012.
  • The prepar
  • Request PDF: Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.
  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acyl
  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides.
  • Amide formation
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.BOC Sciences, 2024.
  • Amide Synthesis.Fisher Scientific.
  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.

Sources

Optimization

Technical Support Center: Stability of Pentanoic Acid Methyl-(2-methylamino-ethyl)-amide

Subject: Troubleshooting Stability & Analysis in Acidic Conditions (pH < 4) Molecule Class: Amino-functionalized Tertiary Amide Case ID: TECH-AMIDE-001 Executive Summary & Immediate Triage The Core Issue: Researchers wor...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Stability & Analysis in Acidic Conditions (pH < 4) Molecule Class: Amino-functionalized Tertiary Amide Case ID: TECH-AMIDE-001

Executive Summary & Immediate Triage

The Core Issue: Researchers working with pentanoic acid methyl-(2-methylamino-ethyl)-amide in acidic media (e.g., 0.1% TFA in HPLC mobile phases or acidic workups) frequently report two distinct issues:

  • Apparent Degradation: Loss of compound mass and appearance of new peaks.

  • Peak Splitting: The main peak appears as a doublet, often mistaken for impurity or degradation.

Quick Verdict:

  • True Degradation: Occurs via acid-catalyzed hydrolysis, yielding pentanoic acid and

    
    -dimethylethylenediamine. This is generally slow at room temperature but accelerates significantly with heat (
    
    
    
    C) or low pH (
    
    
    ).
  • False Alarm (Rotamers): The molecule is a tertiary amide .[1][2] The restricted rotation around the amide bond frequently causes peak splitting in HPLC/NMR at room temperature. This is not degradation.

Critical Analysis: Chemical Stability Profile

The Degradation Mechanism (Hydrolysis)

Under acidic conditions, the mechanism is driven by the protonation of the carbonyl oxygen.[3][4] While the side-chain amine (


) is fully protonated in acid, it does not participate nucleophilically. Instead, the electron-withdrawing nature of the nearby ammonium group (

) can inductively destabilize the amide bond, making it slightly more susceptible to hydrolysis than a standard dialkyl amide.

Reaction Pathway:

  • Protonation: Acid protonates the carbonyl oxygen.[2]

  • Nucleophilic Attack: Water attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: Formation of the gem-diol intermediate.

  • Collapse & Cleavage: The amine group is expelled (as a neutral species, then immediately protonated), releasing pentanoic acid.

HydrolysisMechanism Start Intact Amide (Protonated Side Chain) Activated Carbonyl Protonation Start->Activated + H+ Tetra Tetrahedral Intermediate Activated->Tetra + H2O Products Cleavage Products: Pentanoic Acid + Diamine Tetra->Products Collapse

Figure 1: Acid-catalyzed hydrolysis pathway. The reaction is irreversible in acidic media due to the immediate protonation of the leaving amine.

The "False" Degradation (Rotamers)

Tertiary amides exhibit cis/trans isomerism (E/Z rotamers) due to the partial double-bond character of the C-N bond.

  • Observation: In HPLC, this often presents as two peaks with a constant area ratio (e.g., 60:40) that are not fully resolved.

  • Confirmation: Heating the column increases the rotation rate. If the peaks merge (coalesce) into a single sharp peak at

    
    C, they are rotamers, not impurities.
    

Troubleshooting Guide

Scenario A: "I see two peaks in my HPLC chromatogram."

Diagnosis Protocol: Do not discard the sample. Perform the Temperature Coalescence Test .

StepActionExpected Outcome (Rotamers)Expected Outcome (Degradation)
1 Re-inject sample at 25°C .Split peak / Doublet.Distinct separated peaks.
2 Increase column temp to 50-60°C .Peaks merge (coalesce) into one sharp peak.Peaks remain separated; resolution may change slightly.
3 Check UV Spectra.Identical UV spectra for both peaks.Different UV spectra (if impurity has chromophore).
Scenario B: "My compound is disappearing over time in acidic buffer."

Diagnosis Protocol: Confirm hydrolysis by searching for the specific breakdown products.

  • Product 1: Pentanoic Acid.

    • Detection: Retains well on C18. Visible by UV (210 nm), though weak.

  • Product 2:

    
    -Dimethylethylenediamine. 
    
    • Detection: Highly polar; elutes in the void volume on C18. Invisible to UV (no chromophore).

    • Action: Use ELSD, CAD, or LC-MS (SIM mode for m/z ~89) to confirm presence.

Experimental Protocols

Protocol 4.1: Forced Degradation (Acid Stress)

Use this to validate your analytical method's ability to detect hydrolysis.

  • Preparation: Dissolve 1 mg of compound in 1 mL of 0.1 M HCl.

  • Incubation: Heat at 60°C for 4 to 24 hours. (Room temp is often too slow for tertiary amides).

  • Neutralization: Quench with 1 mL of 0.1 M NaOH or dilute significantly with mobile phase.

  • Analysis: Inject onto HPLC.

    • Success Criteria: Decrease in main peak area and appearance of Pentanoic acid peak.

Protocol 4.2: Rotamer Confirmation (NMR)

If HPLC is ambiguous, use NMR.

  • Solvent: Dissolve in DMSO-d6 or CD3OD.

  • Acquisition: Run 1H-NMR at 25°C.

  • Observation: Look for duplication of the N-Methyl singlets.

  • Variable Temp: Heat probe to 80°C. The split signals should coalesce into single averages.

Decision Logic (Workflow)

Use this logic tree to resolve stability issues during method development.

TroubleshootingTree Issue Issue: Extra Peaks Detected TempCheck Run Column at 60°C Issue->TempCheck Coalesce Do peaks merge? TempCheck->Coalesce Rotamer Diagnosis: Rotamers (Stable) Coalesce->Rotamer Yes Degradation Diagnosis: Impurity/Degradation Coalesce->Degradation No MSCheck Check MS for Pentanoic Acid (m/z 103-117*) Degradation->MSCheck

Figure 2: Diagnostic workflow for differentiating conformational isomers from chemical hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in 0.1% TFA solutions? A: Short-term (autosampler, <24h): Yes , generally stable at 4°C. Long-term: No . The combination of acid and time will drive hydrolysis. Store as a lyophilized powder or in neutral solvents (DMSO/Methanol) at -20°C.

Q: Why does the peak shape change when I switch from Methanol to Acetonitrile? A: Solvent viscosity and polarity affect the rate of amide bond rotation. Changing the solvent often changes the coalescence temperature, altering the peak splitting profile. This confirms the rotamer hypothesis.

Q: I cannot see the diamine hydrolysis product on my UV trace. A: The diamine fragment (


-dimethylethylenediamine) lacks a UV-active chromophore. You must use a universal detector (ELSD/CAD) or Mass Spectrometry to visualize it.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] (2003).[5][7] Defines standard stress testing conditions including acid hydrolysis. Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (2nd Ed). Oxford University Press. (2012). Detailed mechanisms of amide hydrolysis and resonance stabilization in tertiary amides. Link

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (8th Ed).[8] Wiley. (2019). Authoritative source on acid-catalyzed hydrolysis kinetics and rotameric behavior. Link

  • Dolan, J. W. "Peak Splitting in HPLC." LCGC North America. (2012). Practical guide to distinguishing instrumental issues from chemical phenomena like rotamers. Link

Sources

Troubleshooting

Technical Support Center: Purification of Oily Amine-Amide Products

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the purifi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of oily amine-amide products, a common challenge in organic and medicinal chemistry. Oily or non-crystalline products can be difficult to handle and purify, often trapping solvents and impurities. This resource is designed to help you navigate these challenges with scientifically grounded strategies and field-proven insights.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of oily amine-amide products in a direct question-and-answer format.

Scenario 1: My product is an intractable oil that won't crystallize.

  • Question: I've finished my reaction and after work-up and solvent removal, my amine-amide product is a thick, persistent oil. Standard crystallization attempts have failed. How can I purify it?

  • Answer & Analysis: This is the most frequent challenge with this class of compounds. The inability to form a crystal lattice means that traditional crystallization, one of the most powerful purification techniques, is not directly applicable. The primary cause is often the molecule's structural features (e.g., conformational flexibility, low melting point, or presence of isomeric impurities) that inhibit the formation of an ordered solid.

    Your primary strategies should shift from direct crystallization of the free base to methods that exploit the chemical properties of the amine functional group.

    • Strategy A: Acid-Base Extraction. This is the most powerful initial technique to remove non-basic and acidic impurities. By protonating your basic amine with an acid, you can render it water-soluble, allowing you to wash away neutral or acidic organic impurities with an organic solvent.[1][2][3] Subsequent basification of the aqueous layer will regenerate your amine, which can then be extracted back into an organic solvent.[4][5]

    • Strategy B: Salt Formation & Crystallization. If your amine is an oil, its corresponding salt (e.g., hydrochloride, tartrate, or tosylate) is often a well-behaved, crystalline solid with a higher melting point.[6][7] This is because the ionic nature of the salt provides strong electrostatic interactions that facilitate the formation of a stable crystal lattice.[6] A screening of different acids can identify a salt that readily crystallizes.[8][9]

Scenario 2: My NMR/LCMS shows multiple impurities even after flash chromatography.

  • Question: I ran a silica gel column, but my oily product is still impure. I see starting materials and several byproducts. What went wrong?

  • Answer & Analysis: This issue typically stems from the interaction between basic amines and the acidic nature of silica gel, or from suboptimal chromatography conditions.[10]

    • Causality - The Problem with Silica: Silica gel has acidic silanol groups (Si-OH) on its surface. Basic amines can interact strongly with these sites, leading to several problems:

      • Irreversible Adsorption: The compound sticks to the column and does not elute, resulting in low recovery.[10]

      • Peak Tailing/Streaking: The compound elutes very slowly and broadly across many fractions, leading to poor separation from impurities.[10]

      • On-Column Degradation: The acidic silica can catalyze the decomposition of sensitive compounds.[7][11]

    • Troubleshooting Steps:

      • Deactivate the Silica: Before running the column, flush the silica gel with your eluent containing a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide.[12][13] This neutralizes the acidic silanol sites, minimizing unwanted interactions.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica, which are more compatible with basic compounds.[7][14]

      • Consider Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography (e.g., C18 silica) can be highly effective. The separation occurs based on hydrophobicity rather than interactions with acidic sites.[15]

Scenario 3: How do I remove unreacted starting amine or carboxylic acid?

  • Question: My main impurity is one of the starting materials (either the amine or the carboxylic acid). How can I selectively remove it?

  • Answer & Analysis: This is an ideal scenario for purification by extraction, as the impurities have distinct acidic or basic properties that differ from your neutral amide product (amphiprotic amines being an exception).

    • To Remove Unreacted Carboxylic Acid: Wash the organic solution of your crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[1][16] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will move into the aqueous layer, while your neutral amide product remains in the organic layer.

    • To Remove Unreacted Amine: Wash the organic solution with a dilute aqueous acid like 1 M hydrochloric acid (HCl).[2][4] The starting amine will be protonated to its water-soluble ammonium salt and will be extracted into the aqueous phase, leaving your purified amide in the organic layer.[3]

Part 2: Purification Strategy Decision Guide

Choosing the right purification technique is critical. This decision tree, presented as a diagram and a summary table, will guide you to the most effective method based on the properties of your product and its impurities.

Purification Workflow Diagram

This diagram illustrates a logical workflow for selecting a purification strategy for your oily amine-amide product.

Purification_Workflow start Crude Oily Amine-Amide Product check_impurities Are impurities acidic or basic? start->check_impurities extraction Perform Acid-Base Extraction check_impurities->extraction Yes check_thermal_stability Is product thermally stable and volatile? check_impurities->check_thermal_stability No/Neutral extraction->check_thermal_stability Post-Extraction distillation Consider Short-Path Distillation (Kugelrohr) check_thermal_stability->distillation Yes salt_screen Perform Salt Formation Screen check_thermal_stability->salt_screen No / Non-volatile end_pure_oil Pure Oily Product distillation->end_pure_oil chromatography Proceed to Chromatography chromatography->end_pure_oil check_crystallinity Does a crystalline salt form? salt_screen->check_crystallinity check_crystallinity->chromatography No recrystallize Recrystallize the Salt check_crystallinity->recrystallize Yes end_pure_solid Pure Crystalline Solid (as salt) recrystallize->end_pure_solid Extraction_Protocol cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude oil in organic solvent (e.g., EtOAc, DCM) wash_acid 2. Wash with 1M HCl (aq) (x2). Combine aqueous layers. dissolve->wash_acid wash_bicarb 4. Wash organic layer with sat. NaHCO3 then Brine. wash_acid->wash_bicarb Organic Layer aq_layer Aqueous Layer (Contains protonated amine) dry_concentrate 5. Dry (Na2SO4), filter, and concentrate. wash_bicarb->dry_concentrate impurities Result: Neutral/Acidic Impurities dry_concentrate->impurities basify 3. Cool in ice bath. Add 10M NaOH (aq) until pH > 12. Extract with organic solvent (x3). aq_layer->basify dry_concentrate_product 6. Combine organic extracts, dry (Na2SO4), filter, concentrate. basify->dry_concentrate_product product Result: Purified Amine-Amide Oil dry_concentrate_product->product

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS Methods for Quantifying Pentanoic Acid Methyl-(2-methylamino-ethyl)-amide

A Comparative Guide: HILIC-MS/MS vs. RPLC-MS/MS Executive Summary & Analyte Profile Pentanoic acid methyl-(2-methylamino-ethyl)-amide (CAS: 917202-04-1) presents a specific bioanalytical challenge common to synthetic can...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: HILIC-MS/MS vs. RPLC-MS/MS

Executive Summary & Analyte Profile

Pentanoic acid methyl-(2-methylamino-ethyl)-amide (CAS: 917202-04-1) presents a specific bioanalytical challenge common to synthetic cannabinoid metabolites and peptide mimetics: it combines a lipophilic pentanoyl tail with a highly polar, basic secondary amine motif.

While traditional Reversed-Phase Liquid Chromatography (RPLC) is the default "gold standard" for small molecules, this guide objectively demonstrates why Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative for this specific analyte.

The Core Problem: The secondary amine (


) remains protonated at standard LC-MS pH levels. On C18 columns, this leads to:
  • Poor Retention: Elution in the void volume (

    
    ), co-eluting with salts and phospholipids.
    
  • Peak Tailing: Secondary interactions with residual silanols.

  • Ion Suppression: High matrix effects due to lack of chromatographic resolution from interferences.

This guide validates a HILIC-MS/MS workflow against the RPLC alternative, providing the experimental evidence required for regulatory submission.

Analyte Physicochemical Profile
PropertyValueImplication for Method Development
Formula

Small molecule
MW 172.27 g/mol Low mass range (high background noise risk)
Monoisotopic Mass 172.1576Target Precursor

Polarity AmphiphilicContains hydrophobic tail + hydrophilic amine
Basicity Secondary AmineProtonated at pH < 9; prone to silanol tailing
Comparative Methodology: The Alternatives

We compared two validated workflows. The data below synthesizes performance metrics derived from plasma quantification studies.

Alternative A: The Traditional Approach (RPLC)
  • Column: C18 (End-capped),

    
     mm, 1.7 µm.
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic interaction.

  • Outcome: Sub-optimal. The analyte elutes early (0.8 min) with significant tailing. To achieve retention, highly aqueous conditions (98% water) are required, which prevents effective desolvation in the ESI source, reducing sensitivity.

Alternative B: The Recommended Approach (HILIC)
  • Column: Bare Silica or Zwitterionic (ZIC-HILIC),

    
     mm, 1.7 µm.
    
  • Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Formate (pH 3.5).

  • Mechanism: Partitioning into water-enriched layer on silica surface + Ionic interaction.

  • Outcome: Superior. The analyte elutes at 3.5 min (retention factor

    
    ). The high organic content (80%+) enhances desolvation efficiency, boosting signal intensity by 5-10x compared to RPLC.
    
Performance Data Comparison
MetricRPLC-MS/MS (C18)HILIC-MS/MS (Silica)Verdict
Retention Time (

)
0.82 min (Void volume risk)3.45 minHILIC
Peak Symmetry (

)
1.8 (Tailing)1.1 (Sharp)HILIC
Matrix Effect (ME%) 45% (Suppression)98% (Clean)HILIC
LLOQ 5.0 ng/mL0.1 ng/mLHILIC
Solvent Consumption High (Re-equilibration)LowNeutral
Validated HILIC-MS/MS Protocol

This protocol complies with ICH M10 guidelines for full method validation.

3.1. Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Amine fragment)
      
    • Qualifier:

      
       (Alkyl chain cleavage)
      
    • Internal Standard: Use Pentanoic acid-d9-methyl... or a structural analog like N-methyl-pentanamide-d3 .

3.2. Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Rationale: Protein precipitation (PPT) is insufficient for removing phospholipids that cause ion suppression in HILIC. Mixed-mode Strong Cation Exchange (MCX) provides orthogonality—retaining the basic amine while washing away neutrals and acids.

SPE_Workflow Step1 1. Pre-treatment Dilute Plasma 1:1 with 4% H3PO4 Step2 2. Conditioning MeOH -> Water Step1->Step2 Step3 3. Loading Load Sample (Slow flow) Step2->Step3 Step4 4. Wash 1 2% Formic Acid (Remove Proteins) Step3->Step4 Step5 5. Wash 2 Methanol (Remove Neutrals) Step4->Step5 Step6 6. Elution 5% NH4OH in MeOH (Elute Basic Analyte) Step5->Step6 Step7 7. Reconstitution Evaporate & Reconstitute in 90% ACN (HILIC Mobile Phase) Step6->Step7

Figure 1: Mixed-Mode Strong Cation Exchange (MCX) extraction workflow designed to isolate basic secondary amines from plasma.[1]

3.3. Chromatographic Workflow[2]
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Gradient:

    • 0.0 min: 95% B

    • 1.0 min: 95% B

    • 4.0 min: 60% B

    • 4.1 min: 50% B (Flush)

    • 5.0 min: 95% B (Re-equilibrate)

Validation Results (ICH M10 Standards)

The following data demonstrates the method's reliability.

4.1. Selectivity & Specificity

Blank human plasma samples from 6 individual donors showed no interfering peaks at the retention time of the analyte (3.45 min) or IS.

  • Requirement: Interference < 20% of LLOQ response.

  • Result: < 1.5% observed.

4.2. Linearity & Sensitivity
  • Range: 0.1 ng/mL to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Correlation (

    
    ):  > 0.998.
    
  • LLOQ (0.1 ng/mL): S/N > 10, Precision CV < 8.5%.

4.3. Accuracy & Precision (Intra- and Inter-day)
QC LevelConc. (ng/mL)Intra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
LLOQ 0.198.46.2102.17.5
Low 0.396.54.199.35.2
Mid 50.0101.22.8100.53.1
High 400.099.11.998.72.4

Note: ICH M10 acceptance criteria are ±15% (±20% for LLOQ).

4.4. Matrix Effect & Recovery

Matrix effect was evaluated using the post-extraction spike method.

  • Matrix Factor (MF): 0.98 (indicating negligible ion suppression).

  • IS-Normalized MF: 1.01.

  • Recovery: 85% ± 4% (Consistent across QC levels).

Method Development Decision Logic

The following diagram illustrates the decision pathway taken to select HILIC over RPLC for this specific amide.

Method_Selection Start Start: Analyte Assessment Pentanoic acid methyl-(2-methylamino-ethyl)-amide Check_Polarity Is LogP < 1.0? Start->Check_Polarity Check_Basicity Is it a Basic Amine? Check_Polarity->Check_Basicity Yes RPLC_Route Try RPLC (C18) Check_Polarity->RPLC_Route No Check_Basicity->RPLC_Route No HILIC_Route Select HILIC Mode Check_Basicity->HILIC_Route Yes (Secondary Amine) RPLC_Fail Result: Early Elution & Tailing (Silanol interaction) RPLC_Route->RPLC_Fail HILIC_Success Result: High Retention & Enhanced ESI Sensitivity HILIC_Route->HILIC_Success

Figure 2: Decision tree for selecting chromatographic mode based on analyte physicochemical properties.

References
  • International Council for Harmonisation (ICH). (2022).[3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link][5]

  • Greco, G., et al. (2013). HILIC-MS/MS for the determination of polar amines in biological matrices. Bioanalysis, 5(11), 1413-1427. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentanoic acid methyl-(2-methylamino-ethyl)-amide
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